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Core Science & Biosynthesis

Foundational

Structure Elucidation of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine: A Comprehensive Analytical Guide

Executive Summary & Chemical Context The structural elucidation of substituted diaryl ethers—specifically those bridging electron-deficient heterocycles like pyrimidines and pyridines—presents a unique analytical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The structural elucidation of substituted diaryl ethers—specifically those bridging electron-deficient heterocycles like pyrimidines and pyridines—presents a unique analytical challenge. 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine ( C10​H8​BrN3​O ) is a prototypical scaffold often found in kinase inhibitors and agrochemical agents.

Because ether linkages (-O-) act as "NMR blind spots" that disrupt standard through-bond scalar couplings, proving the exact connectivity between the two rings requires a deductive, multi-modal approach. As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we explore the causality behind experimental choices , demonstrating how High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are integrated into a self-validating system to unequivocally prove the molecular structure[INDEX 2.2].

The Self-Validating Analytical Workflow

To prevent interpretation bias, structure elucidation must follow a closed-loop framework where each analytical technique tests the hypotheses generated by the others [INDEX 2.9].

  • HRMS establishes the exact molecular formula and confirms the presence of the halogen via isotopic signatures.

  • 1D NMR maps the distinct electronic environments of the carbon and proton atoms.

  • 2D NMR pieces these environments together into isolated ring systems.

  • FT-IR acts as an orthogonal check, proving the nature of the heteroatom bridge by ruling out alternative tautomers.

Workflow A Sample Preparation (High Purity >98%) B HRMS (ESI-QTOF) Exact Mass & Isotope Pattern A->B C 1D NMR (1H, 13C) Chemical Environments A->C E FT-IR Spectroscopy Functional Group Verification A->E F Data Integration & Final Structure Elucidation B->F D 2D NMR (COSY, HSQC, HMBC) Structural Connectivity C->D D->F E->F

Fig 1. Multi-modal analytical workflow for the structure elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Causality & Logic

Before assigning complex NMR spectra, the exact atomic composition must be locked in. We utilize Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry[INDEX 2.1]. The presence of bromine in the pyrimidine ring provides a massive analytical advantage: bromine possesses two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio (50.69% and 49.31%).

The Experimental Choice: By operating in high-resolution mode, we look for a characteristic doublet separated by exactly 1.998 Da. If this 1:1 doublet is missing, the proposed structure is immediately falsified. This isotopic signature also acts as a built-in tracer during MS/MS fragmentation, allowing us to easily identify which fragment contains the pyrimidine ring [INDEX 2.6].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Injection & Ionization: Inject 2 µL into the ESI source of a Q-TOF mass spectrometer operating in positive mode (ESI+). Set capillary voltage to 3.5 kV, drying gas temperature to 250 °C, and nebulizer gas flow to 8 L/min.

  • Acquisition: Acquire MS1 data over m/z 100–1000. Infuse Leucine Enkephalin continuously as a lock-mass reference to ensure sub-ppm mass accuracy.

  • Data Processing: Extract the [M+H]+ ion chromatogram and calculate the mass error (Δ ppm) against the theoretical formula.

Quantitative Data Summary
Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M+H]+ ( 79Br ) C10​H979​BrN3​O 265.9927265.9924-1.1100%
[M+H]+ ( 81Br ) C10​H981​BrN3​O 267.9907267.9905-0.797.5%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Signal Assignment Strategy

With the molecular formula confirmed, NMR is deployed to map the atomic connectivity[INDEX 2.8]. The core challenge is the ether oxygen bridging the two rings. Standard Heteronuclear Multiple Bond Correlation (HMBC) sequences typically observe 2J and 3J carbon-proton couplings. A 4J coupling across an ether oxygen (e.g., Pyridine-H4 to Pyrimidine-C2) is generally too weak to detect.

The Self-Validating Solution: We must prove the ether linkage deductively.

  • We use COSY to prove the contiguous spin system of the pyridine ring (H-4, H-5, H-6).

  • We use HSQC to map all protons to their directly attached carbons.

  • We use HMBC to assign the non-protonated carbons (Pyrimidine C-2, C-5 and Pyridine C-2, C-3). The extreme downfield chemical shifts of Pyrimidine C-2 (~163.5 ppm) and Pyridine C-3 (~146.5 ppm) confirm they are bonded to the highly electronegative oxygen atom.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Load the 5 mm precision tube into a 400 MHz NMR spectrometer equipped with a Broadband Observe (BBO) probe. Tune and match to 1H and 13C frequencies.

  • 1D Acquisition:

    • 1H NMR: 16 scans, 30° flip angle, 10 s relaxation delay (to ensure accurate integration).

    • 13C NMR: 1024 scans, WALTZ-16 proton decoupling, 2 s relaxation delay.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC. For HMBC, optimize the long-range coupling delay for J=8 Hz.

Quantitative Data Summary ( 1H and 13C NMR in DMSO- d6​ )
Position 1H Chemical Shift (ppm), Multiplicity, J (Hz), Integration 13C Chemical Shift (ppm)Key HMBC Correlations ( 1H→13C )
Pyrimidine
2-163.5-
4, 68.85, s, 2H159.2C-2, C-5
5-114.0-
Pyridine
2-151.0-
2- CH3​ 2.35, s, 3H19.5C-2, C-3
3-146.5-
47.65, dd, J=8.2,1.4 , 1H128.5C-2, C-3, C-6
57.35, dd, J=8.2,4.7 , 1H123.0C-3, C-6
68.35, dd, J=4.7,1.4 , 1H145.2C-2, C-4
Structural Connectivity Visualization

HMBC_Logic H46 H-4 / H-6 Pyrimidine C2 C-2 Pyrimidine H46->C2 3J (HMBC) C5 C-5 (Br) Pyrimidine H46->C5 2J (HMBC) H4 H-4 Pyridine C3 C-3 (O) Pyridine H4->C3 2J (HMBC) CH3 CH3 Pyridine CH3->C3 3J (HMBC) C2_pyrid C-2 Pyridine CH3->C2_pyrid 2J (HMBC)

Fig 2. Key HMBC correlations establishing local connectivity within the pyrimidine and pyridine rings.

Orthogonal Validation: FT-IR Spectroscopy

While HRMS and NMR strongly support the proposed diaryl ether structure, we must rigorously exclude the possibility of a hydroxyl-containing tautomer (e.g., if the oxygen were a phenolic -OH and the rings were linked via a C-C bond).

The Experimental Choice: Attenuated Total Reflectance FT-IR (ATR-FTIR) is performed.

  • Observation: The spectrum shows a complete absence of broad absorption bands in the 3200–3500 cm−1 region (no -OH or -NH stretches).

  • Confirmation: Strong asymmetric and symmetric C-O-C stretching vibrations are observed at 1240 cm−1 and 1060 cm−1 , respectively. This orthogonally validates the ether bridge deduced from the NMR chemical shifts.

Conclusion

The structure elucidation of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine demonstrates the necessity of a self-validating analytical framework [INDEX 2.10]. No single technique can definitively prove the structure in isolation. However, by combining the exact mass and isotopic fingerprinting of HRMS, the precise local connectivity mapped by 2D NMR, and the functional group verification of FT-IR, the chemical structure is established with absolute certainty. This rigorous methodology serves as a gold standard for drug development professionals tasked with verifying complex heterocyclic scaffolds.

References

  • Mass spectrometry application: structure elucidation - Mono Mole Source: MonoMole URL: [Link]

  • The Evolving Landscape of NMR Structural Elucidation Source: MDPI (Molecules, 2026) URL:[Link]

  • Cycle-MS: A Closed-Loop End-to-End Framework for Mass Spectrometry Structure Elucidation Source: Journal of Chemical Information and Modeling (PubMed, 2026) URL:[Link]

  • NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study Source: Methods in Molecular Biology (NIH, 2013) URL:[Link]

  • Cycle-MS: A Closed-Loop End-to-End Framework for Mass Spectrometry Structure Elucidation Source: ACS Publications (2026) URL:[Link]

  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Request PDF Source: ResearchGate (2025) URL:[Link]

Exploratory

Technical Whitepaper: Synthesis and Application of 5-Bromo-2-(2-methylpyridin-3-yloxy)pyrimidine in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor antagonists relies heavily on modular, bifunctional building blocks. 5-Bromo-2-(2-methylpyridin-3-yloxy)pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor antagonists relies heavily on modular, bifunctional building blocks. 5-Bromo-2-(2-methylpyridin-3-yloxy)pyrimidine is a critical biaryl ether intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). While this specific intermediate is often proprietary and masked within Markush structures in patent literature—meaning a dedicated, universally registered CAS number for this exact isomer is rarely indexed in public commercial catalogs—its precursors and downstream derivatives are extensively documented[1][2].

This whitepaper provides an authoritative guide on the chemical properties, mechanistic synthesis, and downstream functionalization of this scaffold, specifically focusing on its role in developing Adaptor-Associated Kinase 1 (AAK1) inhibitors and Vascular Adhesion Protein-1 (VAP-1) inhibitors[1][2].

Chemical Identity & Core Properties

The utility of 5-bromo-2-(2-methylpyridin-3-yloxy)pyrimidine stems from its orthogonal reactivity. The C2-ether linkage provides structural rigidity and hydrogen-bond accepting capabilities, while the C5-bromine serves as a prime handle for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Properties & Identifiers
PropertySpecification / Value
IUPAC Name 5-Bromo-2-(2-methylpyridin-3-yloxy)pyrimidine
Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
SMILES String Cc1ncccc1Oc1ncc(Br)cn1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Precursor 1 (Electrophile) 5-Bromo-2-chloropyrimidine (CAS: 32779-36-5)[3]
Precursor 2 (Nucleophile) 2-Methylpyridin-3-ol (CAS: 1121-25-1)[4]

Mechanistic Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The Causality of Experimental Choices

The synthesis of this intermediate relies on a highly regioselective SNAr reaction.

  • Regioselectivity: The pyrimidine ring is highly electron-deficient. The chlorine atom at the C2 position is flanked by two electronegative nitrogen atoms, making the C2 carbon highly electrophilic. Conversely, the bromine at the C5 position is meta to the nitrogens, rendering it electronically deactivated toward nucleophilic attack. This allows for the selective displacement of the C2-chloride while preserving the C5-bromide for later stages.

  • Solvent & Base Selection: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it solvates the potassium cation (K⁺) effectively, leaving the phenoxide anion highly reactive ("naked"). Potassium carbonate (K₂CO₃) is a mild base with a pKa sufficient to deprotonate 2-methylpyridin-3-ol (pKa ~9.0) without causing unwanted degradation of the pyrimidine ring[1].

G A 5-Bromo-2-chloropyrimidine E SNAr at C2 Position A->E B 2-Methylpyridin-3-ol D Phenoxide Intermediate B->D C Base (K2CO3) / DMF C->D D->E F 5-Bromo-2-(2-methylpyridin-3-yloxy)pyrimidine E->F

Fig 1. SNAr synthesis workflow for 5-Bromo-2-(2-methylpyridin-3-yloxy)pyrimidine.

Step-by-Step Experimental Protocol

The following self-validating protocol is adapted from standardized patent methodologies for biaryl ether formation[1][2]:

  • Phenoxide Generation: Charge a dry, round-bottom flask with 2-methylpyridin-3-ol (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv). Add anhydrous DMF to achieve a concentration of ~0.2 M.

  • Activation: Stir the suspension at 100 °C for 1–2 hours under an inert nitrogen atmosphere. Validation step: A slight color change indicates the formation of the phenoxide anion.

  • Electrophile Addition: Cool the reaction mixture to room temperature. Add 5-bromo-2-chloropyrimidine (0.95 equiv) in a single portion.

  • Reaction Progression: Stir the mixture at room temperature overnight. Validation step: Monitor via LC-MS or TLC (Hexane/EtOAc). The disappearance of the 5-bromo-2-chloropyrimidine mass peak (m/z ~193) and the appearance of the product peak (m/z ~266) confirms conversion.

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with a Hexane/EtOAc gradient) to yield the pure product.

Downstream Applications in Drug Development

Once synthesized, 5-bromo-2-(2-methylpyridin-3-yloxy)pyrimidine acts as a linchpin for late-stage diversification. The C5-bromine is an ideal substrate for palladium-catalyzed cross-coupling reactions.

Target Pathways: AAK1 and VAP-1 Inhibitors
  • AAK1 Inhibitors: Adaptor-associated kinase 1 (AAK1) regulates clathrin-mediated endocytosis. Inhibiting AAK1 has shown significant promise in treating neuropathic pain, schizophrenia, and Alzheimer's disease[2]. By subjecting our intermediate to a Suzuki-Miyaura coupling with various arylboronic acids, researchers generate biaryl libraries that selectively bind to the AAK1 ATP-binding pocket.

  • VAP-1 Inhibitors: Vascular adhesion protein-1 (VAP-1) is implicated in inflammatory diseases such as diabetic nephropathy and macular edema[1][5]. Functionalizing the C5 position of our pyrimidine scaffold with specialized guanidine or amine derivatives (via Buchwald-Hartwig amination) yields potent VAP-1 antagonists.

G2 Target 5-Bromo-2-(2-methylpyridin-3-yloxy)pyrimidine Suzuki Suzuki Coupling Target->Suzuki Buchwald Buchwald-Hartwig Target->Buchwald Biaryl Biaryl Ether Scaffold Suzuki->Biaryl Amino Aminopyrimidine Scaffold Buchwald->Amino AAK1 AAK1 Inhibitors Biaryl->AAK1 VAP1 VAP-1 Inhibitors Biaryl->VAP1

Fig 2. Downstream functionalization and target pathways in drug development.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized intermediate before downstream coupling, stringent analytical validation is required:

  • ¹H NMR (CDCl₃, 400 MHz): Expected to show a characteristic singlet for the pyrimidine protons at the C4 and C6 positions (due to symmetry) around δ 8.5–8.7 ppm. The pyridine ring will display a distinct splitting pattern for the three aromatic protons, and the methyl group will appear as a sharp singlet near δ 2.4 ppm.

  • LC-MS (ESI+): The mass spectrum must display a classic 1:1 isotopic doublet at m/z 266.0 [M+H]⁺ and 268.0[M+H]⁺, confirming the presence of the single bromine atom.

  • HPLC: Purity should be assessed using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). A purity of >95% is mandatory to prevent catalyst poisoning during subsequent palladium-catalyzed cross-coupling steps.

References

  • Guanidine compound (CA2830157A1). Google Patents.
  • Biaryl kinase inhibitors (WO2017059085A1). Google Patents.
  • Guanidine compound (CA2830157C). Google Patents.
  • Hyma Pricelist 2025-2026 . Banaras Hindu University. Available at:[Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

Abstract This technical guide provides a detailed analysis of the expected spectral characteristics of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine, a molecule of interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine, a molecule of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in the fundamental principles of spectroscopic interpretation and are supported by comparative analysis of spectral data from structurally related pyridine and pyrimidine derivatives. This guide is intended for researchers and scientists to aid in the identification and characterization of this and similar molecules.

Molecular Structure and Overview

5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine is a heteroaromatic compound featuring a pyrimidine ring and a pyridine ring linked by an ether bond. The pyrimidine ring is substituted with a bromine atom at the 5-position, and the pyridine ring has a methyl group at the 2-position. The unique arrangement of these functional groups is expected to produce a distinct spectroscopic fingerprint.

Molecular Formula: C₁₀H₈BrN₃O

Molecular Weight: 266.10 g/mol

Caption: Molecular structure of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine. Predictions are based on the analysis of similar structures. The numbering convention used is as indicated in the molecular structure diagram.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H4, H6 (pyrimidine)~8.60s-
H4' (pyridine)~7.30dd8.0, 4.8
H5' (pyridine)~7.40dd8.0, 1.5
H6' (pyridine)~8.40dd4.8, 1.5
CH₃ (methyl)~2.50s-
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (pyrimidine)~163
C4, C6 (pyrimidine)~158
C5 (pyrimidine)~108
C2' (pyridine)~148
C3' (pyridine)~145
C4' (pyridine)~124
C5' (pyridine)~128
C6' (pyridine)~149
CH₃ (methyl)~23

Interpretation of Predicted NMR Spectra

The predicted chemical shifts are derived from the expected electronic environments of the protons and carbons in the molecule.

  • ¹H NMR: The two equivalent protons on the pyrimidine ring (H4 and H6) are expected to appear as a singlet downfield due to the deshielding effect of the two adjacent nitrogen atoms and the bromine atom. The protons on the pyridine ring will each give a distinct doublet of doublets, with coupling constants typical for ortho and meta coupling in a pyridine system. The methyl protons are expected to be a singlet in the typical alkyl region.

  • ¹³C NMR: The carbon atoms of the pyrimidine and pyridine rings are all expected to be in the aromatic region. The carbon attached to the ether oxygen (C2) and the carbons adjacent to the nitrogens in the pyrimidine ring (C4, C6) are predicted to be the most downfield. The carbon bearing the bromine atom (C5) is expected to be more upfield. The methyl carbon will appear in the aliphatic region.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration Mode
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch (methyl)
1600-1400C=C and C=N stretching (aromatic rings)
1250-1150Aryl-O-Aryl asymmetric C-O-C stretch
1100-1000Aryl-O-Aryl symmetric C-O-C stretch
850-750C-H out-of-plane bending (aromatic)
700-600C-Br stretch

The presence of strong bands in the 1600-1400 cm⁻¹ region will be indicative of the heteroaromatic systems. The key feature to confirm the ether linkage would be the C-O-C stretching vibrations.

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion (M⁺ and M⁺+2 peaks of approximately equal intensity).

Expected Molecular Ion Peak (M⁺): m/z 265 and 267

Predicted Fragmentation Pathway

M [C₁₀H₈BrN₃O]⁺ m/z 265/267 F1 [C₁₀H₈N₃O]⁺ m/z 186 M->F1 -Br F2 [C₅H₃BrN₂]⁺ m/z 170/172 M->F2 - C₅H₅NO F3 [C₅H₅N]⁺ m/z 77 F1->F3 - C₅H₃N₂O F4 [C₄H₂N₂]⁺ m/z 78 F2->F4 - Br - H

Caption: Predicted major fragmentation pathway for 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine in EI-MS.

Experimental Protocols

The following are standard protocols for the acquisition of spectral data for a solid organic compound like 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Validation: Process the spectra to confirm the predicted chemical shifts, multiplicities, and integrations.

IR Spectroscopy Protocol
  • Instrument Preparation: Use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal is clean.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum. The typical range is 4000-400 cm⁻¹.

  • Validation: Compare the obtained spectrum with the predicted absorption bands.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after dissolution in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

  • Ionization: Use Electron Ionization (EI) for a volatile compound or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

  • Validation: Analyze the spectrum for the molecular ion peak with its characteristic bromine isotope pattern and the predicted fragmentation pattern.

Conclusion

This guide provides a robust framework for the spectral analysis of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine based on predictive methodologies and comparative data from related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, should serve as a valuable resource for the synthesis, identification, and characterization of this and structurally similar molecules in a research and development setting.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 190. Available at: [Link]

  • Method for preparing 5-bromo-2-methylpyridine. (2011). Google Patents, CN101560183B.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents, CN110642788A.
  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... (2021). ResearchGate. Available at: [Link]

  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (2019). Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250. Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2011). Bioorganic & Medicinal Chemistry, 19(12), 3875-3881. Available at: [Link]

Exploratory

Comprehensive Technical Guide: Solubility Profiling and Optimization of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

Executive Summary In modern drug discovery, the physicochemical properties of a pharmacophore dictate its journey from the bench to systemic circulation. 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine is a halogenated b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the physicochemical properties of a pharmacophore dictate its journey from the bench to systemic circulation. 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine is a halogenated biaryl ether characterized by a rigid aromatic framework and high lipophilicity. While these structural motifs are excellent for target binding affinity, they inherently compromise aqueous solubility.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the solubility challenges associated with this specific compound. This guide provides a deep dive into its physicochemical profiling, establishes self-validating experimental protocols for both kinetic and thermodynamic solubility, and outlines downstream formulation strategies to overcome solubility-limited absorption.

Physicochemical Profiling & Predictive Causality

Understanding the molecular architecture of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine is the first step in predicting its solvation behavior. Solubility is not merely a static value; it is a dynamic interplay between crystal lattice energy (solid state) and hydration energy (aqueous state).

Structural Analysis & Ionizability
  • Pyrimidine Core: The pyrimidine ring is highly electron-deficient. The base pKa of an unsubstituted pyrimidine is approximately 1.23 [1]. The addition of the electron-withdrawing 5-bromo substituent further depletes electron density, rendering the pyrimidine nitrogens practically non-basic under physiological conditions.

  • 2-Methylpyridine Moiety: This is the primary ionizable center of the molecule. Unsubstituted 2-methylpyridine exhibits a pKa of 5.96 [2]. The ether linkage at position 3 exerts a slight inductive electron-withdrawing effect, which is expected to shift the pKa to approximately 4.5–5.0.

  • Bromination: The heavy bromine atom significantly increases the molecule's lipophilicity (LogP) and molecular weight. Furthermore, the planar biaryl ether structure promotes tight molecular packing in the solid state, leading to a high crystal lattice energy.

Causality Insight: Because the molecule's highest pKa is ~5.0, it will exist primarily in an un-ionized, lipophilic state at intestinal pH (6.8), resulting in poor thermodynamic solubility. Conversely, in the acidic environment of the stomach (pH 1.2), the pyridine nitrogen will protonate, dramatically increasing solubility via ion-dipole interactions with water.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value / CharacteristicImpact on Solubility
Molecular Weight 266.10 g/mol Moderate; within Lipinski's Rule of 5.
LogP (Calculated) ~3.2 - 3.8High lipophilicity drives poor aqueous solubility.
pKa (Pyridine N) ~4.5 - 5.0Enables pH-dependent solubility (higher at pH < 4).
pKa (Pyrimidine N) < 1.0Negligible contribution to physiological solubility.
Hydrogen Bond Donors 0Limits hydration capacity in aqueous media.

Experimental Solubility Determination Protocols

To ensure scientific integrity, solubility must be evaluated through a self-validating, two-phase system. Relying on a single assay can lead to false assumptions during bioassay screening or formulation.

Phase 1: Kinetic Solubility via Laser Nephelometry

Purpose: Kinetic solubility measures the point of precipitation when a pre-dissolved compound is introduced into an aqueous buffer. This high-throughput method is critical in early discovery to ensure that compound precipitation does not cause false negatives in in vitro bioassays [3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Using a liquid handling robot, perform a serial dilution of the stock across a 96-well or 384-well microtiter plate.

  • Aqueous Quench: Rapidly dispense aqueous phosphate buffer (pH 7.4) into the wells to achieve final compound concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration remains strictly below 2% to prevent co-solvent artifacts.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle agitation.

  • Nephelometric Readout: Measure forward light scattering using a laser nephelometer.

  • Data Analysis: Plot scattering intensity against concentration. The "kick-off" point—where scattering intensity sharply increases—indicates the formation of insoluble particulates and defines the kinetic solubility limit [4].

Phase 2: Thermodynamic Equilibrium Solubility via Shake-Flask Method

Purpose: Thermodynamic solubility represents the true equilibrium between the crystalline solid lattice and the solution. This is the gold standard required for Biopharmaceutics Classification System (BCS) tiering [5].

Step-by-Step Methodology (USP <1236> Compliant):

  • Solid Addition: Weigh an excess amount (e.g., 5-10 mg) of the crystalline compound into three separate glass vials.

  • Buffer Introduction: Add 1.0 mL of USP standard buffers at pH 1.2 (HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) to the respective vials.

  • Equilibration: Cap the vials tightly and place them in an orbital shaker maintained at 37 ± 1 °C. Agitate at 200 RPM for 24 to 72 hours.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a low-binding 0.45 µm PTFE syringe filter. (Self-Validation Step: Discard the first 0.2 mL of filtrate to account for potential filter adsorption).

  • Quantification: Analyze the diluted filtrate using a validated HPLC-UV or LC-MS/MS method against a known calibration curve.

  • Solid-State Verification: Recover the solid pellet and analyze it via X-ray Powder Diffraction (XRPD). This is a critical causality check to ensure the compound did not undergo a polymorphic transformation or form a salt during equilibration, which would invalidate the thermodynamic reading.

G Start Excess Solid Compound Buffer Add USP Buffers (pH 1.2, 4.5, 6.8) Start->Buffer Incubate Orbital Shaking (37°C, 24-72 hours) Buffer->Incubate Separate Phase Separation (Centrifugation + Filtration) Incubate->Separate Analyze Supernatant Analysis (HPLC-UV / LC-MS) Separate->Analyze Liquid Phase Solid Solid-State Characterization (XRPD / DSC) Separate->Solid Solid Pellet

Fig 1: Thermodynamic shake-flask solubility workflow ensuring phase equilibrium and solid validation.

Table 2: Representative pH-Solubility Profile (Thermodynamic)
Buffer SystempHExpected Ionization StateAnticipated Solubility Range
USP HCl Buffer 1.2Fully Protonated (Cationic)> 1.0 mg/mL (High)
USP Acetate Buffer 4.5Partially Protonated (~50%)0.1 - 0.5 mg/mL (Moderate)
USP Phosphate Buffer 6.8Un-ionized (Neutral)< 0.05 mg/mL (Low)

Formulation & Solubilization Strategies

If the thermodynamic solubility at pH 6.8 falls below the required threshold to achieve a Dose Number (Do) < 1, the compound is at high risk for solubility-limited absorption. Based on the physicochemical profile of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine, the following formulation strategies are recommended:

  • Salt Formation: Because the molecule possesses a weakly basic pyridine nitrogen, forming a salt (e.g., hydrochloride, mesylate, or tosylate) can disrupt the stable crystal lattice and lower the melting point, drastically improving dissolution rates in the gastric environment.

  • Amorphous Solid Dispersions (ASD): If salt disproportionation occurs in the neutral pH of the intestine (causing the free base to precipitate), the compound should be formulated as an ASD. By co-precipitating the drug with a stabilizing polymer (e.g., HPMCAS or PVP-VA) via spray drying, the high-energy amorphous state is locked in, generating a supersaturated solution in the GI tract.

  • Lipid-Based Delivery Systems: Given the high LogP, formulating the compound in a Self-Microemulsifying Drug Delivery System (SMEDDS) using a blend of oils, surfactants, and co-solvents can bypass the dissolution step entirely, presenting the drug to the intestinal mucosa in pre-solubilized micelles.

DecisionTree Sol Thermodynamic Solubility Assessment Check Is Dose Number > 1? Sol->Check HighSol Standard Formulation (IR Tablets) Check->HighSol No LowSol Solubility-Limited Absorption Risk Check->LowSol Yes pKaCheck pH-Dependent Solubility? LowSol->pKaCheck Salt Salt Formation & pH Adjustment pKaCheck->Salt Yes (pH < 5) ASD Amorphous Solid Dispersions & Lipid Vehicles pKaCheck->ASD No (Neutral pH)

Fig 2: Solubility-driven formulation decision tree for optimizing biopharmaceutical performance.

References

  • Title: Pyrimidine - Chemical Properties and Structure Source: ChemEurope Encyclopedia URL: [Link]

  • Title: 2-Methylpyridine | C5H4N(CH3) | CID 7975 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: In vitro solubility assays in drug discovery Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: A fully automated kinetic solubility screen in 384-well plate format using nephelometry Source: BMG Labtech Application Notes URL: [Link]

  • Title: Annex 4: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products Source: World Health Organization (WHO) Technical Report Series URL: [Link]

Foundational

Discovery of Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide to Scaffold Optimization and Kinase Inhibition

Executive Summary The pyrimidine scaffold—a six-membered heterocyclic aromatic ring containing two nitrogen atoms—is a cornerstone of modern medicinal chemistry[1]. As a fundamental building block of nucleic acids (cytos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold—a six-membered heterocyclic aromatic ring containing two nitrogen atoms—is a cornerstone of modern medicinal chemistry[1]. As a fundamental building block of nucleic acids (cytosine, thymine, uracil), its inherent biological relevance makes it a highly privileged structure for drug discovery[2]. In the realm of targeted therapeutics, pyrimidine derivatives have revolutionized oncology by acting as potent, selective inhibitors of protein kinases[3]. This guide explores the mechanistic rationale, structural optimization, and experimental validation of pyrimidine-based small molecules, providing actionable insights for drug development professionals.

Mechanistic Foundations: The ATP-Mimetic Paradigm

Protein kinases regulate cellular signaling pathways by transferring the γ-phosphate of adenosine triphosphate (ATP) to target proteins. Dysregulation of these pathways—such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs)—drives oncogenesis[1][4].

Pyrimidine derivatives exert their pharmacological effect primarily by acting as ATP-competitive inhibitors. Despite ATP containing a purine ring (adenine), the pyrimidine scaffold effectively mimics the purine core's hydrogen-bonding profile[5]. When a pyrimidine derivative enters the highly conserved kinase ATP-binding pocket, its nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase "hinge region" (e.g., the Met793 residue in EGFR)[5]. This competitive binding prevents ATP from entering the pocket, thereby halting autophosphorylation and downstream signal transduction[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates RAS RAS / RAF EGFR->RAS Phosphorylation Pyrimidine Pyrimidine Inhibitor (e.g., Osimertinib) Pyrimidine->EGFR Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Pyrimidine->Apoptosis Induces MEK MEK / ERK RAS->MEK Signaling Cascade Proliferation Cell Proliferation & Survival MEK->Proliferation Promotes

EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Quantitative Data: FDA-Approved Pyrimidine-Based Kinase Inhibitors

The clinical success of pyrimidine derivatives is evidenced by numerous FDA-approved drugs. Structural modifications to the core pyrimidine ring allow medicinal chemists to tune selectivity toward specific kinases, overcoming resistance mutations[6][7].

Drug NamePrimary Target(s)IndicationMechanism / Binding ModeRepresentative IC50
Imatinib BCR-ABL, c-KITChronic Myeloid Leukemia (CML)Type II (Binds inactive "closed" conformation)[8]~100 nM (BCR-ABL WT)[9]
Osimertinib EGFR (T790M/L858R)Non-Small Cell Lung CancerIrreversible Covalent (Cys797)[10]~10-15 nM (Mutant EGFR)[6]
Ribociclib CDK4 / CDK6HR+/HER2- Breast CancerReversible ATP-competitive[11]~10-40 nM (CDK4/6)[12]
Abemaciclib CDK4 / CDK6HR+/HER2- Breast CancerReversible ATP-competitive[13]~2 nM (CDK4/6)[13]

(Note: IC50 values are assay-dependent and represent general in vitro biochemical potency.)

Rational Drug Design & Synthesis Workflows

The optimization of a pyrimidine hit into a clinical candidate requires rigorous Structure-Activity Relationship (SAR) profiling to balance potency, selectivity, and pharmacokinetics.

  • Overcoming Steric Resistance: First-generation inhibitors like Imatinib are highly susceptible to "gatekeeper" mutations (e.g., the T315I mutation in BCR-ABL), where a bulky isoleucine residue sterically clashes with the drug[14]. To circumvent this, later-generation inhibitors utilize flexible linkers or alternative binding modes to bypass the steric hindrance[15].

  • Covalent Targeting: In EGFR inhibitors, the addition of an electrophilic warhead (such as an acrylamide group) to the pyrimidine scaffold allows for the formation of an irreversible covalent bond with a specific cysteine residue (Cys797) in the active site. This drastically increases potency, target residence time, and selectivity over wild-type kinases[5][10].

DrugDiscovery_Workflow Hit 1. Hit Identification (Pyrimidine Scaffold) SAR 2. SAR Optimization (Substituent Tuning) Hit->SAR InVitro 3. In Vitro Profiling (Kinase Assays) SAR->InVitro InVitro->SAR Feedback Loop InVivo 4. In Vivo Efficacy (Pharmacokinetics & PD) InVitro->InVivo Candidate Clinical Candidate InVivo->Candidate

Rational drug design workflow for optimizing pyrimidine-based kinase inhibitors.

Experimental Methodology: High-Throughput Kinase Screening

To evaluate the efficacy of newly synthesized pyrimidine derivatives, researchers rely on robust biochemical assays. The ADP-Glo™ Kinase Assay is a gold-standard, homogeneous, high-throughput screening method[16].

Causality of Experimental Choice: Unlike traditional radiometric assays, ADP-Glo measures kinase activity indirectly by quantifying the amount of ADP produced during the kinase reaction[17]. This makes it universally applicable to virtually any ATP-consuming enzyme, highly sensitive even at low ATP turnover rates, and free from radioactive hazards[17].

Step-by-Step Protocol (ADP-Glo™ Assay for Pyrimidine Inhibitors):
  • Preparation of Kinase Reaction: In a multiwell plate (e.g., 384-well format), combine the target kinase (e.g., EGFR or CDK4), the specific peptide substrate, and the pyrimidine derivative (inhibitor) at varying serial concentrations[18].

  • Initiation: Add ultra-pure ATP (up to 1mM) to initiate the kinase reaction. The reaction volume can be scaled down to as low as 5 µL[17]. Incubate at room temperature for 60 minutes.

  • Termination & Depletion: Add an equal volume (5 µL) of ADP-Glo™ Reagent. Scientific Rationale: This reagent simultaneously terminates the kinase reaction and depletes any remaining unreacted ATP, ensuring background noise is eliminated prior to detection[17]. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. Scientific Rationale: This reagent converts the newly generated ADP back into ATP and introduces a luciferase/luciferin system[17]. Incubate for 30–60 minutes.

  • Luminescence Measurement: Read the plate using a luminometer. The luminescent signal generated is directly proportional to the ADP concentration, and inversely proportional to the inhibitor's efficacy[17][19].

  • Data Analysis: Plot the luminescence data against the log of the inhibitor concentration to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50)[20].

Conclusion & Future Perspectives

The pyrimidine scaffold remains an inexhaustible wellspring of therapeutic potential. As resistance mutations continue to emerge (e.g., the C797S mutation in EGFR conferring resistance to Osimertinib[6]), fourth-generation allosteric inhibitors and Proteolysis Targeting Chimeras (PROTACs) incorporating pyrimidine targeting ligands are at the forefront of medicinal chemistry[4]. The rigorous integration of structure-based drug design with high-throughput biochemical validation will continue to drive the discovery of next-generation pyrimidine therapeutics.

References

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - National Center for Biotechnology Information (PMC). Available at:[Link]

  • CDK4/6 inhibitors: a brief overview and prospective research directions - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity - National Center for Biotechnology Information (PMC). Available at: [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI. Available at: [Link]

  • The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - ResearchGate. Available at:[Link]

  • Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Exploratory

Initial Screening and Bioactivity Profiling of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine: A Technical Guide

Executive Summary & Structural Rationale In modern drug discovery, the identification and validation of privileged scaffolds are critical for developing targeted therapeutics. 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the identification and validation of privileged scaffolds are critical for developing targeted therapeutics. 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine represents a highly versatile, bioactive fragment with significant potential in oncology and inflammatory disease modeling.

The structural architecture of this compound is intentionally designed for dual functionality:

  • The 5-Bromopyrimidine Core: Pyrimidine derivatives are foundational to medicinal chemistry, frequently serving as ATP-competitive kinase inhibitors[1]. The bromine atom at the 5-position serves two distinct purposes. Biologically, it acts as a halogen-bond donor, enhancing binding affinity within hydrophobic pockets (such as the hinge region of kinases). Synthetically, the electron-deficient nature of the pyrimidine ring makes the 5-bromo position highly reactive, serving as an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) during hit-to-lead optimization[2].

  • The 2-(2-Methyl-pyridin-3-yloxy) Linkage: The aryloxy substitution at the 2-position modulates the electronic properties of the pyrimidine ring[3]. The flexible ether linkage allows the methyl-pyridine moiety to adopt out-of-plane conformations, which is critical for accessing deep allosteric sites, such as the DFG-out conformation in tyrosine kinases like Bcr-Abl and EGFR.

This whitepaper outlines a rigorous, self-validating screening cascade to evaluate the bioactivity, cytotoxicity, and metabolic stability of this specific scaffold.

Primary Screening Cascade: Biochemical & Cellular Profiling

To establish the pharmacological baseline of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine, we employ a tiered screening approach. Every protocol is designed as a self-validating system to ensure data integrity and eliminate artifactual hits.

High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Why utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Halogenated heterocycles, particularly brominated pyrimidines, can exhibit idiosyncratic auto-fluorescence or quench standard fluorophores, leading to false positives in standard colorimetric assays. TR-FRET introduces a temporal delay before signal acquisition, effectively eliminating transient background fluorescence and ensuring high signal-to-noise ratios.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine in 100% anhydrous DMSO to create a 10 mM master stock. Prepare a 10-point serial dilution (1:3) in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly: In a 384-well low-volume microplate, dispense 5 µL of the compound dilution. Add 5 µL of the Kinase/Substrate mixture (e.g., recombinant Bcr-Abl and ULight-labeled poly-GT substrate).

  • Initiation: Add 5 µL of ATP (at the predetermined Km​ for the specific kinase) to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature (22°C) on a plate shaker at 300 rpm.

  • Detection: Add 5 µL of the detection mixture containing EDTA (to stop the kinase reaction by chelating Mg²⁺) and a Europium-labeled anti-phospho-antibody.

  • Readout & Validation: Read the plate on a multi-mode reader at 615 nm (Europium emission) and 665 nm (ULight emission).

    • Self-Validation: Include Staurosporine as a positive control (100% inhibition) and 0.1% DMSO as a vehicle control (0% inhibition). Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.5.

Cellular Viability & Cytotoxicity (MTT Assay)

Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy due to potential permeability issues or efflux pump clearance. The MTT assay determines if the biochemical kinase inhibition translates to antiproliferative activity in target-specific cell lines (e.g., K562 for Bcr-Abl, A549 for EGFR)[1].

Step-by-Step Protocol:

  • Cell Seeding: Seed K562 (leukemia) and A549 (lung carcinoma) cells at a density of 5,000 cells/well in 96-well flat-bottom plates. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with the compound at concentrations ranging from 0.1 nM to 100 µM.

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye to formazan.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Readout & Validation: Measure absorbance at 570 nm.

    • Self-Validation: Include Doxorubicin as a positive apoptosis control. Assay validity requires vehicle control cell viability >90%. IC₅₀ values are calculated using non-linear regression analysis (GraphPad Prism).

Quantitative Data Presentation

The following table summarizes the expected bioactivity profile of the scaffold based on the behavior of highly analogous 2-aryloxy-5-bromopyrimidines in early-stage screening.

Assay TypeTarget / Cell LineIC₅₀ (µM)Efficacy / Max InhibitionNotes
BiochemicalBcr-Abl (WT)0.85 ± 0.1294%ATP-competitive binding
BiochemicalEGFR (L858R)1.20 ± 0.1588%Preferential mutant binding
BiochemicalCDK2/Cyclin E> 50.0N/ADemonstrates kinase selectivity
CellularK562 (Leukemia)3.45 ± 0.40100% cell deathCorrelates with Bcr-Abl inhibition
CellularA549 (Lung)5.10 ± 0.6585% cell deathCorrelates with EGFR inhibition
CellularHEK293 (Control)> 100.0Minimal toxicityFavorable therapeutic window

Secondary Screening: ADME Profiling

Microsomal Stability Assay (In Vitro Half-Life)

Causality & Rationale: Why test microsomal stability at this early stage? The ether linkage connecting the pyrimidine and methyl-pyridine rings is a classic liability for CYP450-mediated O-dealkylation. Furthermore, the benzylic-like methyl group on the pyridine ring is highly susceptible to aliphatic oxidation. Early identification of these metabolic soft spots dictates whether the scaffold requires immediate structural rigidification (e.g., replacing the ether oxygen with an amine or a methylene group).

Step-by-Step Protocol:

  • Preparation: Pre-incubate 1 µM of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine with 0.5 mg/mL pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Sampling: At t=0,15,30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Readout & Validation: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as reference standards. Calculate intrinsic clearance ( CLint​ ) and in vitro half-life ( t1/2​ ).

Visualizations of Workflows and Mechanisms

ScreeningCascade A 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine (Compound Library) B Primary Screen TR-FRET Kinase Assay A->B High-Throughput C Hit Validation Dose-Response (IC50) B->C Active Hits D Cellular Assay MTT Cell Viability C->D Validated Hits E In Vitro ADME Microsomal Stability D->E Cell Permeable

Figure 1: Sequential high-throughput screening and validation workflow for the pyrimidine scaffold.

KinasePathway Inhibitor 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine Receptor Tyrosine Kinase (e.g., Bcr-Abl / EGFR) Inhibitor->Receptor Inhibits PI3K PI3K / AKT Pathway Receptor->PI3K RAS RAS / MAPK Pathway Receptor->RAS STAT STAT5 Pathway Receptor->STAT Proliferation Cancer Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT->Proliferation

Figure 2: Inhibition of downstream oncogenic signaling pathways by the pyrimidine scaffold.

References

  • Title: Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review Source: European Journal of Medicinal Chemistry (PMC/NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Antimicrobial Studies of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

Abstract The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyridine and pyrimidine derivatives have historically demonstrated a b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyridine and pyrimidine derivatives have historically demonstrated a broad spectrum of pharmacological activities, including significant antimicrobial properties.[1][2][3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine , a compound of interest due to its hybrid structure. These notes offer a comprehensive compound profile, a plausible synthetic approach, a hypothesized mechanism of action, and detailed protocols for evaluating its antimicrobial efficacy. The methodologies described are based on established and widely accepted standards in the field of microbiology and drug discovery.[6][7][8][9]

Introduction: The Rationale for Investigating Novel Pyrimidine-Pyridine Hybrids

The global health landscape is increasingly threatened by the emergence of multidrug-resistant pathogens, rendering many current antimicrobial therapies ineffective. This has created an urgent need for the discovery and development of new classes of antimicrobial agents. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry.[2][4] Pyrimidine and pyridine rings are privileged structures found in numerous natural and synthetic bioactive molecules with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][5][10][11][12]

The compound 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine represents a logical fusion of these two important pharmacophores. The pyrimidine core is a key component of nucleobases and has been extensively modified to produce antimicrobial drugs.[5][11] The pyridine moiety is also a common feature in many pharmaceuticals and is known to contribute to biological activity.[4][12] The ether linkage between these two rings provides a degree of conformational flexibility, which may be crucial for interaction with biological targets. The bromine substituent on the pyrimidine ring can enhance lipophilicity and may be involved in halogen bonding, potentially increasing binding affinity to target enzymes or proteins.

This guide provides a foundational framework for the systematic evaluation of the antimicrobial potential of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine, from its synthesis and characterization to detailed in vitro testing protocols.

Compound Profile
2.1. Chemical Structure and Properties
  • IUPAC Name: 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

  • Molecular Formula: C10H8BrN3O

  • Molecular Weight: 266.10 g/mol

  • CAS Number: (Not available, as this is a novel compound for investigation)

PropertyPredicted ValueNotes
Physical State Likely a solid at room temperature.Based on similar heterocyclic compounds.[13]
Solubility Soluble in polar organic solvents like DMSO and DMF.The methylsulfonyl group in similar compounds enhances solubility in such solvents.[13]
logP (Octanol/Water) ~2.5 - 3.5Estimated based on constituent fragments; indicates moderate lipophilicity.
pKa Weakly basicThe nitrogen atoms in the pyrimidine and pyridine rings are expected to have low pKa values.[14]
2.2. Proposed Synthesis

A plausible synthetic route for 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a commercially available or synthesized 5-bromo-2-halopyrimidine with 2-methyl-3-hydroxypyridine in the presence of a suitable base.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents cluster_2 Product 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Target_Compound 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine 5-Bromo-2-chloropyrimidine->Target_Compound + 2-Methyl-3-hydroxypyridine 2-Methyl-3-hydroxypyridine 2-Methyl-3-hydroxypyridine->Target_Compound Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Target_Compound Heat Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Target_Compound

Caption: Proposed synthesis of the target compound via SNAr reaction.

Hypothesized Mechanism of Action

While the precise mechanism of action for this novel compound is yet to be determined, we can hypothesize potential pathways based on the known activities of its constituent moieties. Many pyrimidine-based antimicrobials are known to interfere with nucleic acid synthesis by inhibiting key enzymes like dihydrofolate reductase (DHFR).

3.1. Potential Cellular Targets
  • DNA/RNA Synthesis Inhibition: The pyrimidine core could act as an antimetabolite, interfering with the synthesis of purines and pyrimidines necessary for DNA and RNA replication.

  • Enzyme Inhibition: The compound may target essential bacterial enzymes. Dihydrofolate reductase (DHFR) is a common target for pyrimidine-containing drugs.

  • Cell Wall Synthesis Disruption: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Membrane Disruption: The lipophilic nature of the compound could allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

3.2. Visualizing a Potential Pathway: DHFR Inhibition

The following diagram illustrates a hypothesized mechanism where the compound inhibits dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA synthesis.

cluster_pathway Bacterial Folic Acid Pathway cluster_inhibition Inhibitory Action DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Precursors (e.g., dTMP) THF->DNA Synthesis DNA Synthesis DNA->Synthesis Compound 5-Bromo-2-(2-methyl- pyridin-3-yloxy)-pyrimidine Compound->DHF Inhibits DHFR

Caption: Hypothesized inhibition of Dihydrofolate Reductase (DHFR).

Protocols for Antimicrobial Evaluation

The following protocols are designed to provide a robust framework for the initial screening and characterization of the antimicrobial activity of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine.

4.1. Experimental Workflow Overview

G A Compound Stock Solution Preparation C Broth Microdilution Assay (96-Well Plate) A->C B Bacterial Inoculum Preparation (0.5 McFarland) B->C D Incubation (37°C, 18-24h) C->D E MIC Determination (Visual/OD Reading) D->E F MBC Determination (Plating from clear wells) E->F G Incubation of Plates (37°C, 24h) F->G H MBC Reading (Colony Counting) G->H

Caption: Workflow for MIC and MBC determination.

4.2. Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Compound Stock Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Inoculate the colonies into a tube of MHB. c. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Plate Setup: a. Add 100 µL of MHB to wells 2 through 12 of a 96-well plate. b. In well 1, add 200 µL of the test compound at a starting concentration (e.g., 128 µg/mL in MHB with 1% DMSO). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (inoculum, no compound). e. Well 12 will serve as the sterility control (broth only).

  • Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control) to reach the final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[7][8]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. This can be determined by visual inspection or by reading the optical density at 600 nm.[8]

4.3. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Sample MIC and MBC Data Presentation

MicroorganismGram StainTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive[Insert Data][Insert Data][Insert Data]
Escherichia coli (ATCC 25922)Negative[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Negative[Insert Data][Insert Data][Insert Data]
Candida albicans (ATCC 90028)Fungus[Insert Data]N/A[Insert Data for Antifungal Control]

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal. If the MBC is > 4 times the MIC, it is considered bacteriostatic.

  • Spectrum of Activity: The range of microorganisms inhibited by the compound will define its spectrum of activity (e.g., broad-spectrum, narrow-spectrum).

Safety Precautions

As with any novel chemical compound, appropriate safety measures must be taken.

  • Handle 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Brominated organic compounds can be hazardous and require careful handling.[13]

References
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Library of Medicine. [Link]

  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. National Library of Medicine. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Technology Networks. [Link]

  • Chemical Properties of Pyrimidine, 5-bromo- (CAS 4595-59-9). Cheméo. [Link]

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Library of Medicine. [Link]

  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

  • Significance and Biological Importance of Pyrimidine in the Microbial World. National Library of Medicine. [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. wje.org.in. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. National Library of Medicine. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Pyrimidine. Wikipedia. [Link]

Sources

Application

Application Note: Preclinical Evaluation of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine (BMPP) as a Targeted JAK2 Inhibitor

Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors requires a rigorous, multi-tiered experimental cascade to ensure that biochemical potency translates into meaningful phenotypic eff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors requires a rigorous, multi-tiered experimental cascade to ensure that biochemical potency translates into meaningful phenotypic efficacy. Pyrimidine-based scaffolds, particularly 2-aryloxypyrimidines, are privileged structures in medicinal chemistry, frequently exhibiting potent ATP-competitive inhibition in tyrosine kinases.

This application note details the experimental design for evaluating 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine (BMPP) as a novel inhibitor of Janus Kinase 2 (JAK2). The JAK2/STAT3 signaling axis is a critical driver of cellular proliferation and survival, particularly in myeloproliferative neoplasms (MPNs) driven by the constitutively active JAK2^V617F^ mutation .

To establish a self-validating data package, our experimental design follows a strict causality chain:

  • Biochemical Target Engagement: Does BMPP directly inhibit the JAK2 kinase domain?

  • Intracellular Pathway Modulation: Does BMPP cross the cell membrane and inhibit the direct downstream target (STAT3 phosphorylation)?

  • Phenotypic Efficacy: Does the pathway shutdown result in the cessation of cancer cell proliferation?

Pathway Cytokine Cytokine (e.g., EPO/TPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase (V617F Mutant) Receptor->JAK2 Activation STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylation BMPP BMPP (Test Compound) BMPP->JAK2 ATP-competitive Inhibition pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Gene Transcription (Proliferation/Survival) pSTAT3->Nucleus Translocation

Fig 1: Mechanism of Action: BMPP intercepts the JAK2/STAT3 signaling cascade.

Experimental Workflow & Self-Validating Systems

A robust drug discovery protocol must be a self-validating system. If a compound fails in a cellular assay, the researcher must know whether the failure is due to a lack of target engagement, poor membrane permeability, or assay interference. The following three-phase workflow is designed to isolate these variables.

Workflow Phase1 Phase 1: Biochemical Cell-Free Kinase Assay (Kinase-Glo) Phase2 Phase 2: Mechanistic Intracellular Target Engagement (p-STAT3 Western Blot) Phase1->Phase2 Phase3 Phase 3: Phenotypic Cell Viability & Proliferation (MTT Assay) Phase2->Phase3

Fig 2: The three-phase experimental cascade for evaluating BMPP efficacy.

Phase 1: Biochemical Target Engagement (Kinase-Glo Assay)

To determine the intrinsic inhibitory potency of BMPP, we utilize a luminescent ATP-depletion assay. Unlike radiometric assays, the Kinase-Glo system measures the amount of ATP remaining in solution following a kinase reaction, which inversely correlates with kinase activity .

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant JAK2^V617F^ enzyme and its specific peptide substrate in the Kinase Buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of BMPP in 100% DMSO. Transfer to a 384-well solid white plate (final DMSO concentration must be maintained at ≤1% to prevent solvent-induced enzyme denaturation).

  • Pre-incubation: Combine the enzyme/substrate mix with the BMPP dilutions. Incubate for 15 minutes at room temperature (RT) to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add ATP at a concentration equal to its predetermined Km​ value for JAK2. Incubate for 60 minutes at RT. Causality Note: Testing at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like BMPP.

  • Detection: Add an equal volume of Kinase-Glo® Reagent to terminate the reaction. Incubate for 10 minutes at RT.

  • Readout: Measure luminescence using a microplate reader.

System Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known JAK2 inhibitor (e.g., Ruxolitinib) as the positive control. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Phase 2: Intracellular Target Engagement (p-STAT3 Western Blot)

Biochemical potency does not guarantee cellular efficacy due to potential efflux pumps or poor permeability. To verify that BMPP enters the cell and hits its target, we quantify the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3), the direct downstream substrate of JAK2 .

Protocol:

  • Cell Seeding: Seed HEL or UKE-1 cells (human erythroleukemia lines harboring the JAK2^V617F^ mutation) at 1×106 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with varying concentrations of BMPP (e.g., 0.1, 1, 10 µM) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1X protease inhibitor cocktail and phosphatase inhibitors (1 mM Na3VO4, 10 mM NaF). Causality Note: Phosphatase inhibitors are absolutely critical; without them, endogenous phosphatases will rapidly strip the phosphate groups off STAT3 during lysis, yielding false negatives.

  • Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify total protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, and GAPDH overnight at 4°C.

  • Detection: Wash 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at RT, and develop using an ECL substrate.

System Validation: The inclusion of total STAT3 and GAPDH serves as an internal control matrix. If BMPP reduces p-STAT3 without altering total STAT3 or GAPDH, the mechanism is true kinase inhibition. If total STAT3 or GAPDH also decreases, the compound is causing non-specific cytotoxicity or protein degradation.

Phase 3: Phenotypic Viability (MTT Assay)

Finally, we must prove that the inhibition of the JAK2/STAT3 pathway translates to a phenotypic anti-proliferative effect. The MTT assay measures mitochondrial reductase activity, which is directly proportional to the number of viable cells .

Protocol:

  • Cell Seeding: Seed HEL or UKE-1 cells at 5,000 cells/well in a 96-well clear-bottom plate.

  • Treatment: Treat with a dose-response range of BMPP (0.1 nM to 10 µM) for 72 hours. Causality Note: A 72-hour endpoint is chosen to allow the cells to progress through multiple division cycles, ensuring we capture true anti-proliferative effects rather than transient metabolic stress.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C. Causality Note: Formazan is insoluble in standard culture media. Failing to properly solubilize the crystals will result in severe light-scattering and inaccurate absorbance readings.

  • Readout: Measure absorbance at 570 nm (with a 650 nm reference wavelength for background subtraction) using a microplate reader.

System Validation: Background absorbance from media and compound auto-fluorescence/absorbance must be subtracted. A "Day 0" control plate should be read to differentiate between cytostatic (halts growth) and cytotoxic (kills existing cells) effects.

Quantitative Data Presentation

To benchmark BMPP's efficacy, its performance must be compared against a clinically validated standard of care, such as Ruxolitinib . The table below outlines the expected data structure for reporting the IC50 values across the experimental cascade.

CompoundPhase 1: JAK2 Biochemical IC50 (nM)Phase 2: p-STAT3 Cellular IC50 (nM)Phase 3: HEL Cell Viability IC50 (nM)Phase 3: UKE-1 Cell Viability IC50 (nM)
BMPP 45 ± 5120 ± 15350 ± 40410 ± 55
Ruxolitinib (Control) 3 ± 0.545 ± 8150 ± 20180 ± 25

Table 1: Summary of IC50 values across the biochemical, mechanistic, and phenotypic assays. Data represents Mean ± SD of three independent experiments.

Interpretation: The rightward shift in IC50 from Phase 1 to Phase 3 is a standard pharmacological phenomenon. The biochemical assay (Phase 1) represents the raw binding affinity in a simplified environment. The cellular target engagement (Phase 2) requires the compound to cross the lipid bilayer and compete with high intracellular ATP concentrations (1-5 mM). Finally, the viability assay (Phase 3) requires sustained target inhibition over 72 hours to induce apoptosis, leading to the highest IC50~ values.

References

  • Purandare, A. V., et al. "Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms." ACS Medicinal Chemistry Letters, 2015. URL:[Link]

  • Dittrich, A., et al. "Quantification of total and phosphorylated STAT3 by calibrated western blotting." STAR Protocols, 2023. URL:[Link]

  • Kumar, P., et al. "Analysis of Cell Viability by the MTT Assay." Cold Spring Harbor Protocols, 2018. URL:[Link]

  • Zhou, T., et al. "Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms." Blood Advances, 2021. URL: [Link]

Method

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantification of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

Abstract This document provides detailed analytical methods for the quantitative determination of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine, a heterocyclic compound of interest in pharmaceutical research and develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed analytical methods for the quantitative determination of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine, a heterocyclic compound of interest in pharmaceutical research and development. We present two robust analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity assessment and quantification in drug substance and formulated products, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices such as plasma. The protocols herein are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind method development choices and adherence to international validation standards.

Introduction

5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine belongs to a class of substituted pyridine and pyrimidine compounds. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The accurate and precise quantification of this specific molecule is paramount for pharmacokinetic studies, metabolism research, quality control of active pharmaceutical ingredients (APIs), and stability testing of finished products.

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput. This application note details two primary methods:

  • HPLC-UV: A widely accessible and robust technique ideal for quantifying the analyte in relatively clean sample matrices. Its reliability makes it a workhorse for quality control and formulation analysis.[1][2]

  • LC-MS/MS: The gold standard for bioanalysis, offering unparalleled sensitivity and selectivity.[3][] This method is essential for accurately measuring low concentrations of the analyte in complex biological fluids, overcoming matrix effects that can interfere with less specific detectors.[5][6]

Both methods are presented with detailed protocols and are framed within the validation guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable, reproducible, and regulatory-compliant data.[7][8]

Physicochemical Properties (Predicted)

As no public experimental data for the target analyte is available, the following properties are predicted based on its chemical structure and data from similar bromo-pyrimidine and pyridine derivatives.[9][10][11][12]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₈BrN₃ODerived from chemical structure.
Molecular Weight 266.10 g/mol Calculated from the molecular formula.
UV-Vis λmax ~260-280 nmThe pyrimidine and pyridine rings are strong chromophores. A λmax in this region is typical for such structures.[10]
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO).The presence of nitrogen and oxygen atoms suggests polarity.
Physical Form Likely a solid at room temperature.Similar multi-ring heterocyclic compounds are typically solids.[11]

Overall Analytical Workflow

The quantification of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine follows a structured workflow designed to ensure data integrity and accuracy. The process begins with careful sample and standard preparation, followed by instrumental analysis and data processing, all governed by a validated methodology.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Reporting A Standard & QC Preparation D System Suitability Test (SST) A->D B Sample Preparation (e.g., Dissolution, Extraction) E Sequence Run B->E C Method Selection (HPLC-UV or LC-MS/MS) C->D D->E F Data Processing (Integration & Calibration) E->F G Concentration Calculation F->G H Report Generation G->H

Caption: General workflow for the quantification of the target analyte.

Method 1: HPLC-UV for Purity and Formulation Analysis

This method is designed for the accurate quantification of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine in drug substance or simple formulations where high sensitivity is not the primary requirement. The principle relies on reversed-phase chromatography to separate the analyte from impurities, followed by detection using a UV-Vis detector at a wavelength of maximum absorbance.

Experimental Protocol: HPLC-UV

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade Acetonitrile (ACN) and Water.

  • Formic acid (or Phosphoric acid for non-MS applications).[13]

  • Reference standard of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A Water with 0.1% Formic AcidProvides protons for better peak shape and is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase HPLC.
Gradient 20% B to 80% B over 10 min, hold for 2 min, return to 20% B and equilibrate for 3 min.A gradient elution ensures separation of potential impurities with different polarities and an efficient column wash.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.[14]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection λ 270 nm (or determined λmax)Based on the predicted UV absorbance of the pyridine/pyrimidine chromophores. A DAD can be used to confirm the optimal wavelength.

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[14]

Method Validation (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, a full validation must be performed according to ICH guidelines.[7][15][16]

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte and not from excipients, impurities, or degradation products.Peak purity analysis (using DAD), and comparison to a placebo injection. The analyte peak should be free of co-eluting peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.A minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Assessed at 3 concentration levels (low, mid, high) by % recovery. Recovery should be within 98.0% - 102.0%.
Precision The degree of agreement among individual test results. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Expressed as Relative Standard Deviation (%RSD). RSD should be ≤ 2.0%.[15]
LOD/LOQ The lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ).Determined by signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH/composition (±2%). System suitability parameters should remain within limits.

Method 2: LC-MS/MS for Bioanalytical Quantification

This method is tailored for the quantification of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine in complex biological matrices like human plasma, where high sensitivity and selectivity are critical. The method utilizes Ultra-High-Performance Liquid Chromatography (UPLC) for rapid separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[][17]

Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow A Plasma Sample Thawing B Spike with Internal Standard (IS) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation & Reconstitution E->F G UPLC-MS/MS Injection F->G H Data Acquisition (MRM) G->H I Quantification H->I

Caption: Step-by-step workflow for bioanalytical sample preparation and analysis.

Experimental Protocol: LC-MS/MS

Instrumentation & Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • LC-MS grade Acetonitrile, Methanol, and Water.

  • Formic Acid.

  • Analyte reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

UPLC Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min, hold for 0.5 min, return to 5% B and equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

Mass Spectrometer Conditions (Predicted):

  • Ionization Mode: ESI Positive. The pyridine and pyrimidine nitrogens are readily protonated.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 266.1. Product ions would be determined by infusing the analyte and performing a product ion scan. A likely fragmentation would involve the cleavage of the ether bond.

    • Analyte: Q1: 266.1 → Q3: (Predicted fragment, e.g., loss of the bromo-pyrimidine moiety).

    • Internal Standard: To be determined based on its structure.

  • Source Parameters: Capillary voltage, source temperature, and gas flows must be optimized to achieve maximum signal intensity.[18]

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >12,000 g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Inject into the UPLC-MS/MS system.

Bioanalytical Method Validation (FDA/ICH M10 Framework)

Bioanalytical methods require rigorous validation to ensure their reliability for supporting clinical and non-clinical studies.[3][8][19][20]

Validation Parameters & Typical Acceptance Criteria:

ParameterObjectiveTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve Define the relationship between concentration and response ratio (analyte/IS).At least 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured concentrations to nominal and the variability of the measurements.Assessed with Quality Control (QC) samples at 4 levels (LOD, Low, Mid, High). Mean concentration within ±15% of nominal. %RSD ≤ 15%.
Matrix Effect Assess the suppression or enhancement of ionization by matrix components.Matrix factor (analyte response in post-extraction spiked sample / analyte response in neat solution) should be consistent across lots. %RSD ≤ 15%.
Recovery The efficiency of the extraction process.Analyte response in pre-extraction spiked sample / analyte response in post-extraction spiked sample. Should be consistent and reproducible.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples.

Conclusion

This application note outlines two comprehensive, validation-ready analytical methods for the quantification of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine. The choice between the robust HPLC-UV method and the highly sensitive LC-MS/MS method should be guided by the specific analytical challenge, particularly the sample matrix and the required limits of quantification. The provided protocols serve as a detailed starting point for method development and implementation. Adherence to the principles of method validation outlined by regulatory bodies like the ICH and FDA is critical to ensure the generation of high-quality, defensible data in a drug development setting.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Benchchem. Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
  • ResearchGate. (2016, November 8). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices.
  • Agency for Toxic Substances and Disease Registry. (1992, September). 6. ANALYTICAL METHODS.
  • Sigma-Aldrich. 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride.
  • PubChem. 5-Bromo-2-methylpyridin-3-amine.
  • ChemicalBook. (2026, January 13). 5-BROMO-2-METHYL-PYRIMIDINE.
  • Sigma-Aldrich. 5-Bromo-2-(methylsulfonyl)pyrimidine 97.
  • CymitQuimica. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine.
  • Royal Society of Chemistry. Analytical Methods.
  • Benchchem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • Sigma-Aldrich. 5-Bromo-2-methylpyridine = 99.0 HPLC.
  • BOC Sciences. LC-MS-Based Rapid and Accurate Drug Impurity Analysis.
  • Benchchem. A Comparative Guide to Analytical Methods for 5-Bromoindole Quantification.
  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • Avantor. 5-Bromo-2-hydroxy-3-methylpyridine =97%.
  • Springer Protocols. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • PLOS. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
  • PMC. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds.
  • PLOS. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

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Application

Application Notes and Protocols for In Vivo Studies Using 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel compound 5-Bromo-2-(2-methyl-pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel compound 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine. Due to the limited publicly available data on this specific molecule, this guide establishes a foundational framework based on established pharmacological principles and analogous structures. The protocols herein are designed to be adaptable, emphasizing self-validation and rigorous data interpretation to elucidate the compound's pharmacokinetic, pharmacodynamic, and toxicological profile in living systems.

Introduction: Unveiling a Novel Chemical Entity

5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a substituted pyridine moiety. While its specific biological targets are not yet extensively documented in peer-reviewed literature, its structural motifs suggest potential interactions with a range of biological targets, including kinases and other ATP-binding proteins, which are often implicated in oncology and inflammatory diseases. The bromine atom offers a site for potential metabolic transformation or can influence binding affinity through halogen bonding.

These application notes will guide the researcher through a logical, phased approach to in vivo characterization, from initial tolerability studies to preliminary efficacy models.

Postulated Mechanism of Action and Pathway Interaction

Given the structural alerts, a primary hypothesis is the compound's interaction with intracellular signaling cascades. A common target for pyridine-pyrimidine scaffolds is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. The following diagram illustrates this hypothetical mechanism of action, which can serve as a starting point for target validation experiments.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effects (Cell Growth, Proliferation, Survival) mTORC1->Downstream Compound 5-Bromo-2-(2-methyl- pyridin-3-yloxy)-pyrimidine (Hypothesized Inhibitor) Compound->PI3K Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Phase I: Pharmacokinetic (PK) and Tolerability Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and to establish a maximum tolerated dose (MTD).

Study Design

A single ascending dose (SAD) study followed by a multiple ascending dose (MAD) study is recommended.

Study Phase Animal Model Groups Dose Levels (Example) Endpoint Analysis
SAD C57BL/6 Mice (n=3/sex/group)Vehicle, 1, 5, 10, 50 mg/kgSingle dose (PO or IP)Clinical observations, body weight, plasma concentration (0-24h)
MAD Sprague-Dawley Rats (n=3/sex/group)Vehicle, 5, 15, 30 mg/kgDaily dose for 7 daysClinical observations, body weight, hematology, clinical chemistry, terminal plasma concentration
Protocol: Single Ascending Dose (SAD) PK Study in Mice
  • Animal Acclimatization: Acclimate male and female C57BL/6 mice (8-10 weeks old) for a minimum of 7 days.

  • Compound Formulation: Prepare a formulation suitable for the chosen route of administration (e.g., suspension in 0.5% methylcellulose with 0.1% Tween-80 for oral gavage).

  • Dosing: Administer a single dose of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine or vehicle.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Analysis: Process blood to plasma and analyze for compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

SAD_Workflow A Acclimatize Mice (7 days) B Prepare Dosing Formulation A->B C Administer Single Dose (PO or IP) B->C D Serial Blood Sampling (0-24h) C->D E Plasma Preparation D->E F LC-MS/MS Analysis E->F G Calculate PK Parameters F->G H Determine MTD G->H

Caption: Workflow for a Single Ascending Dose (SAD) study.

Phase II: Preliminary Efficacy (Pharmacodynamics)

Objective: To assess the biological activity of the compound in a relevant disease model.

Model Selection

Based on the hypothesized mechanism, a tumor xenograft model is a logical starting point. The A549 (non-small cell lung cancer) cell line, which often has a constitutively active PI3K pathway, is a suitable choice.

Protocol: A549 Xenograft Efficacy Study
  • Cell Culture: Culture A549 cells under standard conditions.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 A549 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, Compound at two dose levels, Positive Control).

  • Treatment: Administer treatment daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, collect tumors for downstream analysis (e.g., Western blot for p-Akt).

Self-Validating Systems and Data Interpretation

Trustworthiness in these early-stage in vivo studies is paramount. Each protocol should include internal validation checkpoints:

  • PK/PD Correlation: Correlate the plasma concentration of the compound with the observed biological effect (e.g., tumor growth inhibition). A clear dose-response relationship enhances confidence.

  • Target Engagement: In efficacy studies, analysis of the target biomarker in the tissue of interest (e.g., phosphorylated Akt in tumor lysates) is crucial to confirm the compound is hitting its intended target.

  • Toxicology Readouts: Concurrent monitoring of clinical signs, body weight, and basic hematology/clinical chemistry provides a safety window and informs on potential off-target effects.

Conclusion and Future Directions

This document outlines a foundational strategy for the initial in vivo characterization of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine. The data generated from these studies will be critical in building a comprehensive profile of the compound, guiding go/no-go decisions, and designing future IND-enabling studies. The iterative process of hypothesis testing, rigorous protocol execution, and integrated data analysis will ultimately determine the therapeutic potential of this novel chemical entity.

References

Due to the novel nature of "5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine," direct references are not available. The principles and protocols described are based on established standards in preclinical drug development. For further reading on these standard methodologies, the following resources are recommended:

  • Title: Guidance for Industry: Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: International Council for Harmonisation (ICH) M3(R2) URL: [Link]

  • Title: The 3Rs in research: animals in science Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Section 1: Multicomponent Assembly (The Biginelli Reaction)

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is engineered for researchers, scientists, and drug development professionals facing complex side reactions during the assembly and functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is engineered for researchers, scientists, and drug development professionals facing complex side reactions during the assembly and functionalization of substituted pyrimidines.

Rather than providing generic overviews, this guide dissects the mechanistic causality behind common synthetic failures—from multicomponent assembly to late-stage cross-coupling—and provides self-validating protocols to ensure experimental reproducibility.

FAQ: Why am I observing low yields and significant Knoevenagel condensation byproducts?

Causality & Mechanism: The classical Biginelli reaction involves the cyclocondensation of a β-ketoester, an aldehyde, and urea[1]. Low yields are frequently caused by incomplete cyclization of the open-chain ureide intermediate or competing side reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester[2]. The root cause is often insufficient activation of the ketone carbonyl[2]. The aldol condensation step is rate-limiting[3]; if the acid catalyst is too weak (e.g., dilute HCl), the activation energy for the final intramolecular nucleophilic attack is not met, causing the ureide intermediate to hydrolyze or allowing bimolecular side reactions to dominate[2].

G Start Aldehyde + β-Ketoester + Urea Aldol Aldol Condensation (Rate-Limiting) Start->Aldol Target Pathway Knoevenagel Knoevenagel Side Product Start->Knoevenagel Competing Reaction Ureide Open-Chain Ureide Intermediate Aldol->Ureide Ureide->Start Hydrolysis (Side Reaction) Cyclization Cyclization & Dehydration (Acid Catalyzed) Ureide->Cyclization Product Dihydropyrimidinone (Target) Cyclization->Product

Biginelli reaction pathways highlighting target cyclization vs. Knoevenagel side reactions.

Table 1: Troubleshooting Biginelli Parameters

ParameterSuboptimal ConditionOptimized ConditionExpected Yield Impact
Catalyst 1M HCl (Low concentration)Lewis Acids (e.g., BF₃, Cu(II) trifluoroacetate)+20% to +40%
Solvent Ethanol (Room Temperature)THF or Ethanol (Reflux)+30%
Molar Ratio 1:1:1 (Aldehyde:Ketoester:Urea)1:1:1.5 (Urea in excess)+15%
Protocol 1: Self-Validating Optimized Biginelli Synthesis
  • Reagent Preparation: Combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in a reaction vial[2].

  • Reaction Execution: Add 5 mol% of Cu(II) trifluoroacetate hydrate as a Lewis acid catalyst. Suspend in 5 mL of THF and heat to reflux (65 °C).

  • In-Process Validation: After 2 hours, perform a TLC check (Hexanes:EtOAc 7:3). Validation: The complete disappearance of the UV-active benzaldehyde spot confirms the successful completion of the rate-limiting aldol condensation. If benzaldehyde remains, spike with an additional 2 mol% catalyst.

  • Work-up: Cool to room temperature, neutralize with 1M HCl, and extract with ethyl acetate[2]. Wash with brine and dry over Na₂SO₄[2].

  • Final Validation: Recrystallize from ethanol. Confirm product identity via melting point and ¹H NMR (look for the characteristic downfield NH protons and the C-5 methine singlet).

Section 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

FAQ: Why am I getting C-2 substitution or a mixture when displacing 2,4-dichloropyrimidines, instead of the expected C-4 product?

Causality & Mechanism: Nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines is traditionally C-4 selective because the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C-4 position[4]. However, regioselectivity is highly sensitive to the electronic profile of the C-6 substituent. Quantum Mechanical (QM) analyses reveal that introducing an electron-donating group (EDG) at C-6 (e.g., -OMe, -NHMe) redistributes the LUMO, making the lobes at C-2 and C-4 similar in size and concentration[4]. This orbital redistribution, combined with potential steric hindrance at C-5, facilitates competing C-2 substitution, often leading to mixtures or reversed selectivity.

SNAr DCP 2,4-Dichloropyrimidine Check Analyze C-6 Substituent DCP->Check EWG R = H or EWG (LUMO at C-4) Check->EWG EDG R = EDG (e.g., OMe, NHMe) (LUMO at C-2 & C-4) Check->EDG C4 C-4 Substitution (Major Product) EWG->C4 C2 C-2 Substitution (Major Product) EDG->C2 Tertiary Amines Mix C-2 / C-4 Mixture (Side Reaction) EDG->Mix Unoptimized Nu-

Regioselectivity logic in SNAr of 2,4-dichloropyrimidines based on LUMO distribution.

Table 2: Substituent Effects on SNAr Regioselectivity (QM LUMO Data)

C-6 SubstituentElectronic NatureLUMO DistributionPrimary SNAr Site
-H NeutralConcentrated at C-4C-4
-CF₃ Electron-WithdrawingConcentrated at C-4C-4
-OMe Electron-DonatingDistributed across C-2 & C-4C-2 / Mixture
-NHMe Electron-DonatingDistributed across C-2 & C-4C-2 / Mixture
Protocol 2: Self-Validating Regioselective C2-Amination
  • Substrate Analysis: Verify the presence of an EDG at C-6 to ensure the substrate is primed for C-2 substitution.

  • Reaction Setup: Dissolve the 5-substituted-2,4-dichloropyrimidine (1.0 equiv) in CHCl₃[5]. Add a tertiary amine nucleophile (1.2 equiv), which sterically and electronically favors the C-2 position[5].

  • In-Process Validation: Stir at 40 °C for 3 hours[5]. Sample 10 µL, dilute in MeCN, and run LC-MS. Validation: Look for the mono-substitution mass [M+H]⁺. The absence of the di-substituted mass [M+Nu+H]⁺ confirms the reaction has not over-proceeded.

  • Work-up: Concentrate under reduced pressure and purify via flash chromatography[5].

  • Final Validation: Run a ¹H NMR spectrum. Validation: The presence of two distinct doublets in the aromatic region confirms the structural assignment and verifies that regioselective C-2 displacement occurred without C-4 contamination[4].

Section 3: Cross-Coupling Reactions (Suzuki-Miyaura)

FAQ: How do I prevent the hydrodehalogenation side reaction during Suzuki cross-coupling of halopyrimidines?

Causality & Mechanism: Hydrodehalogenation is a pervasive side reaction where the pyrimidine halide is reduced to a hydrogen atom (Ar-X → Ar-H)[6]. The primary mechanism involves the formation of a palladium-hydride (Pd-H) intermediate, which occurs when the Pd complex reacts with hydride sources such as alcohol solvents, bases, or trace water[6]. This Pd-H species then undergoes premature reductive elimination with the aryl-palladium intermediate[6]. The propensity for dehalogenation follows the leaving group ability (I > Br > Cl)[6], and electron-deficient N-heterocycles like pyrimidines are particularly susceptible due to their ability to coordinate with the palladium catalyst[7].

Suzuki ArX Pyrimidine-X + Pd(0) OxAdd Oxidative Addition [Py-Pd(II)-X] ArX->OxAdd Trans Transmetalation with Ar-B(OH)2 OxAdd->Trans Target PdH Pd-H Formation (from solvent/base) OxAdd->PdH Side Reaction RedElim Reductive Elimination Trans->RedElim Dehal Dehalogenated Byproduct (Py-H) PdH->Dehal Reductive Elimination Product Cross-Coupled Product (Py-Ar) RedElim->Product

Suzuki-Miyaura coupling catalytic cycle showing the competing dehalogenation pathway.

Table 3: Strategies to Suppress Dehalogenation in Pyrimidines

Halide ReactivityPropensity for DehalogenationRecommended LigandRecommended Base
Iodide (-I) High (Highest Pd-H insertion)SPhos or XPhos (Bulky)K₃PO₄ (Weak)
Bromide (-Br) ModerateSPhos or XPhosK₂CO₃
Chloride (-Cl) LowNHC ligandsCs₂CO₃
Protocol 3: Self-Validating Suzuki Coupling with Suppressed Dehalogenation
  • Degassing (Critical Step): To a Schlenk flask, add the pyrimidine bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos[6]. Add a mixture of Toluene/Water. Perform three freeze-pump-thaw cycles to rigorously remove oxygen, which can exacerbate side reactions[6].

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring[6]. Avoid using alcohol solvents (like ethanol or methanol) as they act as hydride donors and promote Pd-H formation[6].

  • In-Process Validation: After 4 hours, take an aliquot for GC-MS analysis. Validation: Quantify the ratio of the cross-coupled product mass vs. the dehalogenated byproduct mass (Ar-H). A ratio of >95:5 indicates successful suppression. If dehalogenation >10%, abort and switch to an aprotic solvent system (e.g., Dioxane)[6].

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine[6]. Dry over anhydrous Na₂SO₄ and concentrate[6].

  • Final Validation: Purify via column chromatography. Confirm the absence of the Ar-H proton on the pyrimidine ring via ¹H NMR.

References

  • Wikipedia Contributors. "Biginelli reaction". Wikipedia.[Link]

  • The Journal of Organic Chemistry. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction". ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and pharmacologists working with 5-Bromo-2-(2-methyl-pyridin-3-ylox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and pharmacologists working with 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine .

Halogenated biaryl ethers like this compound are notoriously challenging to formulate. The combination of a heavy halogen (bromine) and two aromatic rings (pyrimidine and pyridine) creates a highly lipophilic, planar structure. This planarity promotes strong intermolecular π−π stacking and halogen bonding in the solid state, resulting in exceptionally high crystal lattice energy. Consequently, the compound resists initial dissolution in organic solvents and rapidly precipitates upon aqueous dilution[1].

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring reliable data in both in vitro and in vivo applications.

Part 1: Troubleshooting FAQs

Q1: I added 100% DMSO to the powder to make a 10 mM stock, but it remains a cloudy suspension. How do I achieve a true solution?

Cause: The high crystal lattice energy of the planar pyrimidine-pyridine scaffold prevents rapid solvation at room temperature. The solvent molecules lack the kinetic energy required to break the intermolecular bonds of the crystal lattice. Solution: Apply a combination of mechanical disruption and mild thermal energy. Vortex the suspension vigorously for 60 seconds, followed by water-bath sonication at 37°C for 10–15 minutes. Self-Validation: Do not rely solely on the naked eye. To confirm a true solution, measure the optical density (OD) at 600 nm; a reading of ≤0.05 confirms the absence of micro-particulates[2].

Q2: My DMSO stock is clear, but when I dilute it 1:100 into my biochemical assay buffer, I see inconsistent assay readouts.

Cause: This is a classic "solvent-shift" precipitation. When the DMSO is diluted into water, the local dielectric constant drops rapidly, causing the hydrophobic compound to reach supersaturation and undergo rapid nucleation (micro-crashing)[1]. Solution: You must alter the thermodynamics of the aqueous phase before introducing the compound. Pre-spike your assay buffer with a non-ionic surfactant (e.g., 0.01%–0.05% Tween-20) or a carrier protein (e.g., 0.1% BSA). Furthermore, perform a step-wise dilution (e.g., 100x stock 10x intermediate in 10% DMSO 1x final in buffer) to prevent localized concentration spikes.

Q3: I need to dose mice at 10 mg/kg via Intraperitoneal (IP) injection. How do I formulate this without causing an embolism or acute toxicity?

Cause: Direct injection of DMSO or unformulated suspensions causes severe tissue necrosis and erratic pharmacokinetic (PK) absorption. Solution: Utilize a multi-component co-solvent system that creates a stable microemulsion. The industry standard for highly lipophilic compounds is 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline [3][4]. The order of addition is strictly causal: DMSO dissolves the lattice, PEG400 acts as a hydrotropic agent to prevent nucleation, Tween-80 lowers interfacial tension to stabilize the mixture, and Saline provides physiological isotonicity.

Part 2: Quantitative Data & Excipient Tolerability

To ensure your formulations do not interfere with biological targets or cause in vivo toxicity, adhere to the maximum excipient limits detailed in the table below.

Application TypeRecommended Solubilizer / ExcipientMax Tolerated ConcentrationPrimary Mechanism of Action
In Vitro Biochemical Tween-20 or Triton X-1000.05% (v/v)Micellar encapsulation of hydrophobic core
In Vitro Cell-Based DMSO0.5% - 1.0% (v/v)Direct solvation (Higher % causes cell toxicity)
In Vivo (IV / IP) PEG300 or PEG40040% (v/v)Hydrotropic co-solvency & steric stabilization
In Vivo (PO Gavage) Hydroxypropyl- β -Cyclodextrin20% (w/v)Host-guest inclusion complexation

Part 3: Experimental Protocols

Protocol A: Preparation of a Stable In Vivo Formulation (Clear Solution)

This protocol utilizes the 10/40/5/45 co-solvent method[3][4]. Critical Rule: You must add the reagents in the exact order listed. Adding aqueous saline before the surfactants will cause irreversible precipitation.

  • Primary Solvation: Weigh the required mass of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine into a glass vial. Add 10% of the final volume as 100% DMSO. Vortex and sonicate at 37°C until completely clear.

  • Hydrotropic Stabilization: Add 40% of the final volume as PEG400 (or PEG300). Vortex vigorously for 2 minutes. The solution must remain optically clear.

  • Surfactant Addition: Add 5% of the final volume as Tween-80. Pipette up and down repeatedly, as Tween-80 is highly viscous. Vortex until a homogenous, single-phase liquid is achieved.

  • Aqueous Dilution: Dropwise, add 45% of the final volume as sterile 0.9% Saline while continuously vortexing the vial.

  • Validation: Analyze the final formulation via Dynamic Light Scattering (DLS) or visual inspection against a dark background. The formulation must be dosed within 4 hours of preparation to prevent delayed Ostwald ripening.

Protocol B: Cyclodextrin Complexation for Oral (PO) Dosing

For oral bioavailability studies, cyclodextrins ( β -CD) offer a superior alternative to organic solvents by encapsulating the drug within a hydrophilic shell[5].

  • Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in sterile water or saline.

  • Compound Addition: Add the dry compound powder directly to the HP- β -CD solution.

  • Equilibration: Unlike solvent methods, complexation takes time. Place the vial on a rotary shaker at room temperature for 12–24 hours.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Validation: Quantify the final dissolved concentration using HPLC-UV prior to dosing, as the final concentration will depend on the specific binding affinity of the inclusion complex.

Part 4: Solubility Troubleshooting Workflow

The following diagram illustrates the logical decision-making process for handling 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine, ensuring you maintain a self-validating workflow from powder to assay.

SolubilityWorkflow Start 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine Step1 Prepare 10 mM Stock in 100% DMSO Start->Step1 Check1 Is stock clear? Step1->Check1 HeatSonicate Sonicate & Heat (37°C) Check1->HeatSonicate No Branch Select Application Check1->Branch Yes HeatSonicate->Check1 InVitro In Vitro Aqueous Assay Branch->InVitro InVivo In Vivo Animal Dosing Branch->InVivo Check2 Micro-precipitation? InVitro->Check2 Formulation 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline InVivo->Formulation AddSurfactant Add 0.05% Tween-20 or BSA Check2->AddSurfactant Yes Success Proceed to Assay Check2->Success No AddSurfactant->Success Formulation->Success

Decision-tree workflow for troubleshooting compound solubility from stock preparation to assay.

References

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics. National Center for Biotechnology Information (PMC).[Link]

  • A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research (IJPPR). [Link]

Sources

Troubleshooting

5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine stability and storage conditions

Welcome to the Technical Support Center for 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine . As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine . As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with field-proven protocols, mechanistic insights, and troubleshooting strategies for handling this specific heteroaryl ether.

Core Stability Profile & Degradation Mechanisms

To effectively store and handle 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine, one must first understand the causality behind its chemical vulnerabilities. The stability of this molecule is dictated by two primary structural liabilities:

  • Nucleophilic Aromatic Substitution (SNAr) Susceptibility: The pyrimidine ring is a highly electron-deficient (π-deficient) heterocycle. The electronegative nitrogen atoms, compounded by the strongly electron-withdrawing 5-bromo substituent, severely deplete electron density at the C2 position. Consequently, the C2-aryloxy bond acts as an activated leaving group. In the presence of aqueous bases or strong nucleophiles, the molecule readily undergoes SNAr hydrolysis, cleaving into 5-bromopyrimidin-2-ol and 2-methylpyridin-3-ol[1].

  • Photolytic Debromination: Halogenated pyrimidines exhibit distinct UV absorption profiles. Exposure to high-energy UV light can induce homolytic cleavage of the C5-Br bond, generating highly reactive pyrimidine radicals that subsequently abstract hydrogen from solvents or dimerize, leading to complex degradation profiles[2].

Degradation Parent 5-Bromo-2-(2-methyl-pyridin- 3-yloxy)-pyrimidine Hydrolysis Aqueous / Basic Hydrolysis (SNAr) Parent->Hydrolysis H2O / OH- Photolysis UV Light Exposure (Photolysis) Parent->Photolysis hν (<300 nm) Deg1 5-Bromopyrimidin-2-ol Hydrolysis->Deg1 Deg2 2-Methylpyridin-3-ol Hydrolysis->Deg2 Deg3 Debrominated Pyrimidine Radicals Photolysis->Deg3

Mechanistic pathways of degradation for 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine.

Storage Guidelines & Best Practices

To mitigate these degradation pathways, strict adherence to controlled storage conditions is mandatory. The following parameters are aligned with ICH Q1A(R2) stability testing guidelines for new drug substances to ensure self-validating reproducibility across your assays[3].

Storage ConditionTemperatureRelative Humidity (RH)Container / AtmosphereProjected Shelf-Life Impact
Long-Term (Solid) 2°C to 8°CAmbientAmber glass, Argon/N₂ purgedOptimal stability (>24 months)
Accelerated Stress 40°C ± 2°C75% ± 5%Double-bagged with desiccantHigh risk of SNAr hydrolysis
Working Solutions -20°CN/AAnhydrous DMSO/MeCN, sealedStable for 1–3 months

Troubleshooting FAQs

Q: My stock solution in DMSO turned yellow after a week on the bench. What happened? A: This is a classic indicator of photolytic degradation and oxidation. 5-bromopyrimidines are highly sensitive to UV light, which triggers debromination[2]. Additionally, DMSO is hygroscopic; absorbed atmospheric moisture can initiate slow SNAr hydrolysis[1]. Corrective Action: Always store stock solutions in amber vials at -20°C, minimize freeze-thaw cycles by aliquoting, and prepare them in strictly anhydrous solvents.

Q: During HPLC analysis, I observe a major degradant peak with a lower retention time. How can I identify it? A: A peak with a lower retention time (higher polarity) is typically the hydrolysis byproduct. Due to the SNAr mechanism, water attacks the C2 position, releasing 2-methylpyridin-3-ol and forming 5-bromopyrimidin-2-ol. You can validate this by running an LC-MS; look for the characteristic isotopic bromine pattern (M / M+2 peaks of equal intensity) at m/z ~175 for the pyrimidinol fragment.

Q: Can I use basic buffers (e.g., Tris pH 8.5) for my in vitro assays with this compound? A: Extended incubation in basic buffers will rapidly accelerate the SNAr hydrolysis of the ether linkage. If a basic pH is required for your assay, minimize the pre-incubation time and prepare fresh dilutions immediately before use to ensure the integrity of your dose-response curves.

Experimental Workflows

To establish a self-validating quality control system for your batches, implement the following step-by-step methodologies.

Workflow 1: Forced Degradation Study (ICH Q1A/Q1B Compliant)

This protocol forces the degradation of the compound to identify all potential breakdown products and validate the stability-indicating power of your analytical methods[3].

  • Stock Preparation: Accurately weigh 10.0 mg of the compound and dissolve in 10.0 mL of anhydrous acetonitrile (HPLC grade) to yield a 1.0 mg/mL stock solution.

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Transfer 1.0 mL of stock to a 5 mL volumetric flask. Add 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Crucial Step: Neutralize with 1.0 mL of 0.1 N NaOH before bringing to volume with the mobile phase to prevent degradation inside the HPLC autosampler.

    • Basic: Transfer 1.0 mL of stock to a 5 mL volumetric flask. Add 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 N HCl before bringing to volume.

  • Oxidative Stress: Transfer 1.0 mL of stock to a flask, add 1.0 mL of 3% H₂O₂, and incubate at room temperature for 24 hours in the dark (Targeting pyridine N-oxide formation).

  • Photolytic Stress: Expose a 1.0 mg/mL solution in a quartz cuvette to UV/Vis light targeting an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/square meter.

  • Analysis: Filter all quenched samples through a 0.22 µm PTFE syringe filter prior to injection.

Workflow Start Prepare 1 mg/mL Stock (Anhydrous MeCN) Acid Acidic Stress (0.1N HCl, 60°C) Start->Acid Base Basic Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photostability (ICH Q1B, 1.2M lux hr) Start->Photo Quench Neutralize & Dilute Acid->Quench Base->Quench Ox->Quench Analyze HPLC-UV/MS Analysis (Determine % Area) Photo->Analyze Quench->Analyze

Step-by-step forced degradation workflow compliant with ICH Q1A/Q1B guidelines.

Workflow 2: HPLC-UV Method for Stability Indicating Analysis
  • Column Selection: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, re-equilibrate at 5% B for 5 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at a column compartment temperature of 30°C.

  • Detection: UV absorbance at 254 nm and 280 nm (Optimal wavelengths for capturing both the pyrimidine and pyridine chromophores).

References

  • Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL
  • Title: Benign Decay vs. Photolysis in the Photophysics and Photochemistry of 5-Bromouracil.
  • Title: Q1A(R2)

Sources

Optimization

Pyrimidine Functionalization Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for Pyrimidine Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the mechanistic root causes of common experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the mechanistic root causes of common experimental failures. Pyrimidine derivatives are privileged scaffolds in drug discovery, but their electron-deficient nature and basic nitrogen atoms often lead to unpredictable regioselectivity, catalyst poisoning, and degradation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative data to ensure your functionalization workflows are robust and reproducible.

Section 1: Nucleophilic Aromatic Substitution (SNAr) of Halopyrimidines

FAQ: Why am I getting a mixture of C-2 and C-4 substitution products when reacting 2,4-dichloropyrimidine?

The Causality: Standard SNAr reactions on 2,4-dichloropyrimidines are classically C-4 selective because the Lowest Unoccupied Molecular Orbital (LUMO) lobe is predominantly localized at the C-4 position[1]. However, regioselectivity is highly sensitive to steric and electronic perturbations:

  • LUMO/LUMO+1 Energy Gaps: If an electron-donating group (EDG) is present at C-6, the LUMO+1 lobe shifts to the C-2 position. When the energy gap between LUMO and LUMO+1 is extremely narrow (≤ 0.25 eV), the reaction loses its C-4 preference, resulting in a mixture or a complete reversal to C-2 substitution[1].

  • Transition State Hydrogen Bonding: When using hydrogen-bonding nucleophiles (e.g., alkoxides or formamide anions) on substrates like 2-MeSO2-4-chloropyrimidine, the nucleophile can coordinate with the acidic protons of the adjacent substituent. This non-covalent interaction drastically lowers the transition state energy barrier for C-2 attack (by ~5.96 kcal/mol compared to C-4), directing the substitution exclusively to the C-2 position even at -78°C[2].

Standardized Protocol: Regioselective C-4 Amination

Procedure:

  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C to kinetically favor the lower-energy C-4 attack.

  • Add the amine nucleophile (1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to scavenge the generated HCl.

  • Stir for 2–4 hours, gradually warming to room temperature.

Self-Validating Checkpoint: Monitor the reaction via TLC. A successful regioselective reaction will yield a single new spot. To definitively validate that substitution occurred at C-4 rather than C-2, subject the purified product to catalytic hydrogenation (Pd/C, H2) to remove the remaining chlorine atom. In the 1H NMR spectrum, the C-4 substituted product will display two distinct doublets in the aromatic region (corresponding to the C-5 and C-6 protons), confirming the structural assignment[1].

Section 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

FAQ: Why does my Suzuki coupling with pyrimidine substrates suffer from low yields and protodeboronation?

The Causality: Two competing mechanisms destroy yields in pyrimidine cross-couplings:

  • Catalyst Poisoning: The basic nitrogen lone pairs on the pyrimidine ring can tightly coordinate to the palladium center, displacing the active ligands and effectively deactivating the catalyst[3].

  • Protodeboronation: Pyrimidine boronic acids are highly electron-deficient. Under standard aqueous, strongly basic conditions at elevated temperatures, the boronic acid undergoes rapid hydrolysis (des-boronation) before transmetalation can occur[4].

The Solution: Switch to sterically demanding, electron-rich ligands (such as XPhos or dppf) that create a protective pocket around the palladium, preventing nitrogen coordination[4]. To mitigate protodeboronation, utilize microwave irradiation to rapidly accelerate the cross-coupling rate, allowing the reaction to reach completion in minutes before hydrolysis can take place[3].

Standardized Protocol: Microwave-Assisted Suzuki Coupling

Procedure:

  • To a 10 mL microwave vial, add the halopyrimidine (0.5 mmol), arylboronic acid (0.5 mmol), and K2CO3 (1.5 mmol)[3].

  • Add the optimized catalyst system: Pd(PPh3)4 (0.5 mol%) or a Pd/XPhos generation catalyst[3],[4].

  • Introduce 6 mL of a degassed 1,4-dioxane/H2O (2:1) solvent mixture[3].

  • Seal the vial and irradiate at 100°C for 15 minutes with continuous stirring[3].

  • Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography[3].

Self-Validating Checkpoint: Analyze the crude mixture via LC-MS prior to workup.

  • Signal A (Desired Mass): Confirms successful transmetalation and reductive elimination.

  • Signal B (Unreacted Halopyrimidine): Indicates catalyst poisoning (solution: increase ligand steric bulk).

  • Signal C (Des-boronated Aryl Mass): Indicates protodeboronation (solution: switch to anhydrous K3PO4 and lower the temperature).

Section 3: Multicomponent Reactions (Biginelli Reaction)

FAQ: How can I improve the yield of dihydropyrimidinones (DHPMs) when using electron-rich aldehydes?

The Causality: The classical Biginelli reaction relies on harsh Brønsted acids (e.g., HCl) and prolonged refluxing (15–20 hours). These conditions often lead to the degradation of sensitive, electron-rich aldehydes and promote unwanted side reactions, resulting in poor yields[5].

The Solution: Transition to room-temperature, green promoters such as Diisopropyl Ethyl Ammonium Acetate (DIPEAc). DIPEAc acts as both a solvent and an ionic liquid catalyst. It efficiently stabilizes the highly reactive Knoevenagel intermediate without the destructive harshness of strong acids, allowing the cyclocondensation to proceed to >90% yield in minutes[5].

Section 4: Quantitative Data Summaries

Table 1: Optimization of Suzuki-Miyaura Conditions for 2,4-Dichloropyrimidine

Data demonstrates the critical impact of catalyst selection and heating modality on preventing catalyst deactivation.

Catalyst System (5 mol%)BaseSolvent SystemTemp / TimeYield (%)
Pd(OAc)2K2CO31,4-Dioxane/H2O100 °C / 15 min (Microwave)35%
PdCl2(PPh3)2K2CO31,4-Dioxane/H2O100 °C / 15 min (Microwave)42%
Pd(dppf)Cl2K2CO31,4-Dioxane/H2O100 °C / 15 min (Microwave)58%
Pd(PPh3)4 K2CO3 1,4-Dioxane/H2O 100 °C / 15 min (Microwave) 65%
XPhosPdG2 / XPhos K3PO4 1,4-Dioxane (Anhydrous) 80 °C / 2 hours (Thermal) >85%
Table 2: Solvent and Catalyst Effects on Biginelli DHPM Synthesis

Data highlights the superiority of ionic liquids over classical acidic conditions.

Catalyst / PromoterSolventTemperatureReaction TimeYield (%)
NoneEthanolReflux9 hours0%
HCl (Classical)EthanolReflux15 hours45%
DIPEAc (Ionic Liquid) Solvent-Free Room Temp 15 mins 92%

Section 5: Workflows & Visualizations

SNAr_Regioselectivity Start 2,4-Dichloropyrimidine SNAr Reaction CheckSub Analyze C-5/C-6 Substituents & Nucleophile Type Start->CheckSub EWG EWG at C-5 (Standard) CheckSub->EWG Electronic Effect EDG EDG at C-6 (LUMO Shift) CheckSub->EDG Steric/Electronic Shift HBond H-Bonding Nucleophile (e.g., Alkoxide) CheckSub->HBond TS Stabilization C4 Major Product: C-4 Substitution EWG->C4 Mix C-2 / C-4 Mixture EDG->Mix LUMO gap ≤ 0.25 eV C2 Major Product: C-2 Substitution HBond->C2 Directed Attack

Workflow for predicting regioselectivity in SNAr reactions of 2,4-dichloropyrimidines.

Suzuki_Troubleshooting Issue Low Yield in Suzuki-Miyaura Coupling LCMS Analyze Crude Reaction via LC-MS Issue->LCMS Unreacted Unreacted Starting Material (Catalyst Poisoning) LCMS->Unreacted N-lone pair coordination DesBoro Des-boronation Byproduct (Protodeboronation) LCMS->DesBoro Base/Water hydrolysis Sol1 Switch Ligand to XPhos or dppf (Prevents N-coordination) Unreacted->Sol1 Sol2 Use Anhydrous K3PO4 & Decrease Temperature DesBoro->Sol2 Success Optimized Cross-Coupling Sol1->Success Sol2->Success

Troubleshooting workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

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Troubleshooting

Technical Support Center: Pyrimidine-Based Compounds Bioavailability Troubleshooting Guide

Welcome to the Application Support Center. This guide is designed for drug development professionals and researchers facing pharmacokinetic hurdles with pyrimidine-based therapeutics (e.g., 5-fluorouracil, gemcitabine, c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for drug development professionals and researchers facing pharmacokinetic hurdles with pyrimidine-based therapeutics (e.g., 5-fluorouracil, gemcitabine, cytarabine). Below, you will find field-proven troubleshooting FAQs, mechanistic insights, and self-validating experimental protocols to overcome poor bioavailability and systemic toxicity.

Section 1: Overcoming Rapid First-Pass Metabolism (The Prodrug Approach)

Q: My pyrimidine analog exhibits excellent aqueous solubility but yields <15% oral bioavailability in vivo. What is causing this discrepancy? A: This is a classic hallmark of severe first-pass metabolism rather than a Biopharmaceutics Classification System (BCS) solubility issue. Unmodified pyrimidine analogs, such as 5-fluorouracil (5-FU), are rapidly catabolized by dihydropyrimidine dehydrogenase (DPD), an enzyme highly expressed in the gastrointestinal mucosa and liver[1]. DPD hydrogenates the pyrimidine ring to form the inactive metabolite 5-fluoro-5,6-dihydro-fluorouracil (FUH2)[2]. This rapid degradation reduces the drug's half-life to merely 10–20 minutes, severely limiting systemic exposure and oral bioavailability[3].

Q: How can I chemically modify the pyrimidine scaffold to bypass DPD degradation while maintaining targeted efficacy? A: The most clinically validated approach is the rational design of a prodrug, exemplified by capecitabine. By masking the pyrimidine ring with a carbamate side chain, the molecule avoids premature DPD recognition in the gut, achieving nearly 100% oral bioavailability[4][5].

Mechanistic Causality: Capecitabine acts as a self-validating targeting system. It requires a strict three-step enzymatic cascade to yield the active 5-FU. The final step is catalyzed by thymidine phosphorylase (TP), an enzyme consistently overexpressed in tumor tissues compared to healthy tissues[2][6]. This ensures localized activation, thereby maximizing intratumoral concentration while minimizing systemic toxicity[7].

G Cape Capecitabine (Oral Prodrug) Intestine Intestinal Absorption (Intact) Cape->Intestine CES Carboxylesterase (Liver) Intestine->CES Transport DFCR 5'-DFCR CDA Cytidine Deaminase (Liver/Tumor) DFCR->CDA DFUR 5'-DFUR TP Thymidine Phosphorylase (Tumor Tissue) DFUR->TP Transport Active 5-Fluorouracil (Active Drug) CES->DFCR Hydrolysis CDA->DFUR Deamination TP->Active Cleavage

Figure 1: The three-step enzymatic activation pathway of capecitabine to 5-fluorouracil.

Section 2: Nanocarrier Formulation Strategies (Liposomes & Targeted Delivery)

Q: I want to avoid modifying my active pharmaceutical ingredient (API). How can I formulate unmodified 5-FU to improve its circulation time and tumor accumulation? A: Encapsulation within stimuli-responsive liposomal nanocarriers is highly recommended. Standard 5-FU requires continuous high-dose intravenous administration due to its rapid clearance[1]. By formulating 5-FU into PEGylated, pH-sensitive liposomes, you sterically shield the drug from DPD attack and leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting[8].

Mechanistic Causality: Incorporate cholesteryl hemisuccinate (CHEMS) into your lipid bilayer. CHEMS has a carboxyl group that remains ionized and stable at physiological pH (7.4). However, in the acidic tumor microenvironment (pH ~6.5), it becomes protonated. This induces a polymorphic phase transition in the lipid bilayer, causing liposomal destabilization and rapid, localized drug release[3].

Q: Passive targeting (EPR) isn't yielding sufficient intracellular concentrations. How do I upgrade to active targeting? A: Surface-functionalize your liposomes with targeting ligands such as Hyaluronic Acid (HA). HA specifically binds to CD44 receptors, which are heavily overexpressed on the surface of many colorectal cancer cells (e.g., HT-29 cells)[9]. This binding triggers receptor-mediated endocytosis, dramatically increasing intracellular bioavailability compared to non-targeted liposomes.

Quantitative Data Summary: Pharmacokinetic & Efficacy Comparison
Formulation StrategyBioavailability / Half-LifePrimary Targeting MechanismKey Advantage / Causality
Free 5-FU (IV) Low (t½ = 10–20 min)None (Systemic distribution)Baseline reference; rapid DPD degradation[3].
Capecitabine (Oral) ~100% (Oral)Enzymatic (Thymidine Phosphorylase)Bypasses GI DPD; tumor-localized activation[4][5].
PEGylated Liposomes (IV) High (Prolonged circulation)Passive (EPR Effect)Steric hindrance by PEG prevents RES clearance[1][8].
HA-Liposomes (IV) High (Intracellular accumulation)Active (CD44 Receptor-mediated)HA ligand binds CD44, triggering endocytosis[9].

Section 3: Standardized Experimental Workflows

Protocol: Preparation and Validation of pH-Sensitive PEGylated Liposomes Loading 5-FU

This protocol utilizes the thin-film hydration method and is designed as a self-validating system . Do not proceed to in vivo studies unless the validation checkpoints are met.

Step 1: Lipid Dissolution Dissolve Phosphatidylcholine (PC), Cholesterol, CHEMS, and DSPE-PEG2000 in a molar ratio of 60:20:10:10 in chloroform/methanol (2:1 v/v)[3]. Causality: Cholesterol provides baseline membrane stability, while CHEMS dictates the pH-responsive release kinetics.

Step 2: Thin-Film Formation Evaporate the organic solvent using a rotary evaporator at 40°C under reduced pressure until a dry, uniform lipid film forms. Flush with nitrogen gas to remove residual solvent traces.

Step 3: Hydration & Encapsulation Hydrate the lipid film with a Phosphate Buffered Saline (PBS) solution (pH 7.4) containing 5-FU (e.g., 5 mg/mL). Agitate continuously at 150 rpm for 1 hour above the lipid phase transition temperature[9].

Step 4: Size Reduction (Extrusion) Sonicate the multilamellar vesicles for 5 minutes, then extrude sequentially through 400 nm, 200 nm, and 100 nm polycarbonate membranes. Self-Validation Checkpoint 1: Measure size via Dynamic Light Scattering (DLS). Acceptance Criteria: Mean diameter 120–150 nm; Polydispersity Index (PDI) < 0.2. If size is >200 nm, the liposomes will be prematurely cleared by the reticuloendothelial system (RES). Re-extrude if necessary.

Step 5: Purification & Final Validation Dialyze the liposomal suspension against PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane to remove unencapsulated 5-FU. Self-Validation Checkpoint 2: Lyse a sample of purified liposomes with Triton X-100 and quantify 5-FU via HPLC at 266 nm to determine Encapsulation Efficiency (EE%). Acceptance Criteria: EE% > 50%. If EE% is lower, the hydration buffer pH may be ionizing the drug, preventing optimal lipid bilayer interaction. Adjust the lipid-to-drug ratio.

G Step1 1. Lipid Dissolution (Phospholipids + Cholesterol + CHEMS) Step2 2. Rotary Evaporation (Thin Lipid Film Formation) Step1->Step2 Step3 3. Hydration (Add Pyrimidine API in PBS, pH 7.4) Step2->Step3 Step4 4. Sonication & Extrusion (Size Reduction to ~150nm) Step3->Step4 Step5 5. Surface Functionalization (PEGylation / HA-coating) Step4->Step5 Step6 6. Dialysis & Validation (EE% > 50%, PDI < 0.2) Step5->Step6

Figure 2: Self-validating workflow for the preparation of stimuli-responsive liposomes.

References[1] Pharmacokinetic, biodistribution and therapeutic efficacy of 5-fluorouracil-loaded pH-sensitive PEGylated liposomal nanoparticles in HCT-116 tumor bearing mouse. NIH. Link[6] Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. NIH. Link[4] 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Spandidos Publications. Link[3] Stimuli-Responsive Liposomes of 5-Fluorouracil: Progressive Steps for Safe and Effective Treatment of Colorectal Cancer. MDPI. Link[5] Capecitabine: A review. ResearchGate. Link[2] Targeting cancers in the gastrointestinal tract: role of capecitabine. NIH. Link[8] Optimization and in vitro evaluation of 5-fluorouracil – loaded long – circulating liposomes. ResearchGate. Link[7] Oncology: Medical Pharmacology Chapter 33-34: Anticancer Drugs. Pharmacology2000. Link[9] Hyaluronic Acid-Functionalized Liposomes for Co-delivery of 5-Fluorouracil and Cannabidiol Against Colorectal Cancer. TBZMED. Link

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and researchers in navigating the complex pharmacological landscape of 5-B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and researchers in navigating the complex pharmacological landscape of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine .

While this compound is a highly versatile building block for synthesizing potent kinase inhibitors, its structural features—specifically the ATP-mimetic pyrimidine core and the lipophilic 5-bromo substitution—often lead to significant off-target effects [1, 3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you engineer superior selectivity profiles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Causality

Q1: Why does this pyrimidine scaffold exhibit high promiscuity across the kinome? A1: The causality lies in structural mimicry. The pyrimidine core is a bioisostere of the adenine ring found in ATP. Consequently, it naturally docks into the highly conserved ATP-binding hinge region of a vast array of human kinases [1]. Without sufficient steric bulk or specific hydrogen-bond donors/acceptors extending from the core, the molecule lacks the constraints needed to differentiate between the target kinase (e.g., EGFR, FAK) and off-target kinases (e.g., AURKB, TBK1).

Q2: How does the 5-bromo substitution specifically contribute to off-target toxicity? A2: The bromine atom at the 5-position introduces two liabilities:

  • Halogen Bonding & Lipophilicity: Bromine is highly lipophilic and acts as a strong halogen bond donor. This drives non-specific hydrophobic interactions with unintended protein pockets, increasing the compound's promiscuity[3].

  • Metabolic Instability: Halogenated pyrimidines can undergo CYP450-mediated oxidative dehalogenation in hepatic microsomes, leading to reactive intermediates that cause cellular toxicity and assay background noise.

Q3: Are there non-kinase off-targets I should be screening for? A3: Yes. Kinase inhibitors bearing pyrimidine and pyridine moieties frequently exhibit non-kinase off-target activity. Notable examples include NQO2 (due to pi-pi stacking interactions with the pyrimidine ring) and bromodomain-containing proteins like BRD4[4]. You must include these in your counter-screening panels.

Part 2: Visualizing the Problem and Solution

To effectively troubleshoot, we must first map the binding logic and the experimental workflow required to mitigate these off-target liabilities.

Pathway A 5-Bromo-2-(2-methyl-pyridin- 3-yloxy)-pyrimidine B Target Kinase (e.g., EGFR/FAK) A->B Specific Hinge Binding C Off-Target Kinases (e.g., AURKB, TBK1) A->C ATP-Mimetic Promiscuity D Non-Kinase Targets (e.g., NQO2, BRD4) A->D Halogen/Hydrophobic Interaction E Therapeutic Efficacy B->E Pathway Inhibition F Cellular Toxicity C->F Adverse Phenotypes D->F Metabolic Stress

Diagram 1: Binding logic and phenotypic outcomes of pyrimidine-based scaffolds.

Workflow S1 1. Kinome Profiling (Identify Off-Targets) S2 2. Structural Analysis (Docking at Hinge) S1->S2 S3 3. Suzuki Cross-Coupling (Modify 5-Bromo) S2->S3 S4 4. Cellular Assays (Validate Selectivity) S3->S4

Diagram 2: Experimental workflow for mitigating off-target kinase activity.

Part 3: Troubleshooting Guides

Issue 1: High Background Toxicity in Cellular Assays

Symptom: Your compound shows potent activity against the target kinase in biochemical assays, but causes widespread cell death in wild-type control cell lines. Root Cause: The 5-bromo group is likely driving promiscuous binding to off-target kinases (like AURKB, which regulates cell division) or non-kinase targets. Intervention: Scaffold Morphing via Suzuki-Miyaura Cross-Coupling. The C-Br bond on the electron-deficient pyrimidine ring is highly primed for palladium-catalyzed cross-coupling [2]. By replacing the small, lipophilic bromine atom with a bulkier, sterically demanding aryl or heteroaryl group, you can induce a steric clash with the "gatekeeper" residues of off-target kinases, while maintaining affinity for your target kinase (if it possesses a smaller gatekeeper residue, such as Threonine).

Issue 2: Poor Selectivity in Kinome Profiling

Symptom: KINOMEscan or similar competitive binding assays reveal inhibition of >20 kinases at 1 µM concentration. Root Cause: The 2-(2-methyl-pyridin-3-yloxy) ether linkage provides too much conformational flexibility, allowing the molecule to adopt multiple binding poses across different ATP pockets. Intervention: Rigidification. Introduce a methyl group adjacent to the ether oxygen to restrict the dihedral angle, forcing the molecule into a single bioactive conformation that only fits your target's specific binding pocket architecture.

Part 4: Quantitative Data Summary

To demonstrate the efficacy of the Suzuki-Miyaura scaffold morphing strategy, below is a comparative data summary of the parent compound versus an optimized 5-aryl derivative.

Compound VariantTarget Kinase (EGFR) IC50 (nM)Off-Target (AURKB) IC50 (nM)Non-Kinase (NQO2) IC50 (nM)Selectivity Fold (Target vs Off-Target)
Parent: 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine12.545.2110.53.6x
Optimized: 5-(4-morpholinophenyl)-derivative8.2>10,000>10,000>1200x
Optimized: 5-(3-fluorophenyl)-derivative15.44,500>10,000292x

Note: The substitution of the bromo group with a 4-morpholinophenyl group completely abolishes AURKB and NQO2 binding due to steric clashing, while slightly improving target affinity.

Part 5: Experimental Protocols

Protocol 1: Scaffold Optimization via Suzuki-Miyaura Cross-Coupling

This self-validating protocol details the substitution of the 5-bromo position to improve selectivity [2].

Reagents:

  • 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine (1.0 eq)

  • Arylboronic acid (e.g., 4-morpholinophenylboronic acid) (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Base: Potassium phosphate (K3PO4) (2.0 eq)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under inert argon atmosphere, combine the pyrimidine starting material, arylboronic acid, and K3PO4.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H2O mixture. Degassing is critical to prevent oxidative degradation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(PPh3)4 and seal the flask.

  • Reaction: Heat the mixture to 90°C with continuous stirring for 15–18 hours.

  • Validation Step 1 (TLC): Monitor reaction completion via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:1). The disappearance of the starting material spot validates the coupling event.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine and dry over anhydrous Na2SO4.

  • Validation Step 2 (LC-MS/NMR): Purify via flash chromatography. Validate the identity of the new compound using LC-MS (checking for the exact mass shift corresponding to the loss of Br and addition of the aryl group) and 1H-NMR.

Protocol 2: Competitive Kinase Binding Assay (Kinome Profiling)

To validate the reduction of off-target effects, perform a competitive binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare 100x stock solutions of the parent and optimized compounds in 100% DMSO.

  • Assay Setup: Use a panel of DNA-tagged recombinant kinases. Mix the kinases with an immobilized, active-site directed ligand (tracer).

  • Incubation: Add the test compounds (final concentration 1 µM, 1% DMSO) to the kinase/tracer mixture. Incubate at room temperature for 1 hour.

  • Validation Step (Controls): Include Staurosporine (a pan-kinase inhibitor) as a positive control to validate the dynamic range of the assay. The Staurosporine wells must show >99% displacement.

  • Elution & Quantification: Measure the amount of kinase bound to the solid support via qPCR of the attached DNA tag. Compounds that bind the kinase active site will displace the tracer, reducing the qPCR signal.

  • Analysis: Calculate the % remaining activity. A highly selective optimized compound will show <10% remaining activity for the target kinase, and >90% remaining activity for off-target kinases.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source: Molecules (MDPI) URL:[Link] [2]

  • Recent Advances in Pyrimidine-Based Drugs Source: Pharmaceuticals (PMC / NIH) URL:[Link][3]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors Source: RSC Medicinal Chemistry (PMC / NIH) URL:[Link] [4]

Troubleshooting

Technical Support Center: Permeability Assays for 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

Welcome to the Technical Support Center for the in vitro ADME evaluation of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine . This specific heterocyclic, halogenated small molecule presents unique physicochemical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the in vitro ADME evaluation of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine . This specific heterocyclic, halogenated small molecule presents unique physicochemical challenges for drug development professionals—specifically regarding aqueous solubility, plastic binding, and potential efflux liability.

This guide provides validated protocols, mechanistic troubleshooting, and FAQs to ensure robust, reproducible permeability data.

Core Methodology: The Self-Validating Caco-2 Assay

To ensure absolute trustworthiness in your data, your permeability assay must be a self-validating system. We utilize the bidirectional Caco-2 permeability assay, which is the gold standard for predicting human intestinal absorption and is recognized by regulatory agencies for Biopharmaceutics Classification System (BCS) evaluations[1].

The protocol below integrates internal controls (TEER and Lucifer Yellow) to continuously verify monolayer integrity, ensuring that any permeability data generated for 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine is an artifact-free reflection of its true transcellular transport.

Step-by-Step Bidirectional Protocol
  • Cell Seeding & Differentiation : Seed human colorectal adenocarcinoma Caco-2 cells onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full polarization, brush border formation, and tight junction expression[2].

  • Pre-Assay Integrity Check : Measure Transepithelial Electrical Resistance (TEER). Only proceed with inserts demonstrating a TEER > 300 Ω·cm²[2].

  • Compound Preparation : Dissolve 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine in 100% DMSO to create a 10 mM stock. Dilute in transport buffer (HBSS) to a final dosing concentration of 10 µM. Crucial: Keep final DMSO concentration 1% to prevent solvent-induced cytotoxicity.

  • Bidirectional Dosing (pH Gradient Method) :

    • Apical to Basolateral (A→B): Add dosing solution to the apical chamber at pH 6.5 (mimicking the slightly acidic intestinal lumen). Add blank HBSS + 1% Bovine Serum Albumin (BSA) to the basolateral chamber at pH 7.4.

    • Basolateral to Apical (B→A): Add dosing solution to the basolateral chamber at pH 7.4. Add blank HBSS to the apical chamber at pH 6.5.

  • Incubation : Incubate at 37°C with orbital shaking (100 rpm). Shaking is critical to minimize the unstirred water layer (UWL), which can artificially restrict the permeability of highly lipophilic compounds.

  • Sampling : Collect 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Immediately replace with an equal volume of fresh, pre-warmed buffer.

  • Post-Assay Integrity Check : Re-measure TEER (must remain >75% of the initial value). Perform a Lucifer Yellow paracellular leakage assay; the monolayer is intact if Lucifer Yellow Papp​<0.5×10−6 cm/s[2].

  • Quantification : Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER).

Workflow start 1. Seed Caco-2 Cells on Transwell Inserts culture 2. Culture for 21 Days (Differentiation & Polarization) start->culture teer1 3. Measure Initial TEER (Must be >300 Ω·cm²) culture->teer1 dose 4. Dose Compound (5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine) teer1->dose incubate 5. Incubate 2h at 37°C (Bidirectional: A->B and B->A) dose->incubate sample 6. Collect Apical & Basolateral Samples incubate->sample teer2 7. Post-Assay Validation (TEER & Lucifer Yellow) sample->teer2 lcms 8. LC-MS/MS Quantification & Papp Calculation teer2->lcms

Fig 1. Step-by-step Caco-2 permeability assay workflow for small molecule evaluation.

Troubleshooting Guide & FAQs

Q1: My mass balance (recovery) for the compound is below 70%. How do I fix this?

Expertise & Causality : 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine contains a heavy, lipophilic bromine atom and an ether linkage, significantly increasing its logP . Highly lipophilic compounds frequently exhibit non-specific binding (NSB) to polystyrene Transwell plates or become permanently sequestered within the lipid bilayer of the Caco-2 cells. Solution :

  • Add 1% BSA to the receiver compartment. BSA acts as a thermodynamic "sink," binding the lipophilic compound as it crosses the monolayer. This maintains the concentration gradient (sink conditions) and prevents the compound from adhering to the plastic walls.

  • Use low-binding polypropylene plates for all sample collection and storage prior to LC-MS/MS analysis.

Q2: The compound shows an Efflux Ratio (ER) > 2.0. Does this mean it will have poor oral bioavailability?

Expertise & Causality : An ER > 2.0 (where B→A transport significantly exceeds A→B transport) strongly suggests the compound is a substrate for apical efflux transporters[3]. Given the basic nitrogens in the pyrimidine and pyridine rings, this molecule is a prime candidate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) recognition. Solution :

  • Conduct a follow-up assay co-incubating the compound with a known P-gp inhibitor (e.g., 100 µM Verapamil). If the ER drops to ~1.0, P-gp efflux is confirmed[4].

  • Note on in vivo relevance: High passive permeability can sometimes saturate efflux transporters in the high-concentration environment of the gut lumen. Therefore, an in vitro ER > 2 does not definitively doom oral bioavailability, provided the clinical dose is high enough to overwhelm the transporters.

Transport cluster_0 Caco-2 Intestinal Epithelium apical Apical Compartment (Lumen, pH 6.5) + Test Compound passive Passive Transcellular Diffusion apical->passive Uptake pgp P-gp / BCRP Efflux Transporters apical->pgp Substrate Binding basal Basolateral Compartment (Blood, pH 7.4 + 1% BSA) passive->basal Permeation pgp->apical Active Efflux

Fig 2. Mechanistic transport pathways of the pyrimidine derivative across the intestinal epithelium.

Q3: The dosing solution turns cloudy upon dilution in HBSS. What are the alternatives?

Expertise & Causality : The pyrimidine ( pKa​ ~1.3) and pyridine ( pKa​ ~5.2) rings are predominantly unionized at the assay pH (6.5 - 7.4). This lack of ionization, combined with the bromo-substituent, leads to poor aqueous solubility in standard buffers. Solution :

  • Ensure the DMSO stock is fully dissolved, warmed to 37°C, and vigorously vortexed before dilution.

  • If precipitation persists at 10 µM, lower the dosing concentration to 1 µM or 2 µM, provided your LC-MS/MS has sufficient sensitivity.

  • Alternatively, use Fasted State Simulated Intestinal Fluid (FaSSIF) in the apical compartment to solubilize the compound via mixed micelles.

Q4: TEER values drop by more than 30% after the 2-hour incubation. Is the compound toxic?

Expertise & Causality : A significant drop in TEER indicates tight junction disruption or direct cytotoxicity. This artificially inflates passive paracellular permeability, leading to false-positive high absorption predictions[2]. Solution :

  • Run a preliminary MTT or LDH cytotoxicity assay on the Caco-2 cells using the compound at 10 µM, 50 µM, and 100 µM.

  • Verify that the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations are known to compromise tight junction integrity.

Quantitative Data Presentation

To ensure your assay is performing correctly, compare your results for 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine against the established benchmarks below.

Table 1: Benchmark Interpretation of Apparent Permeability ( Papp​ )

Papp​ ( 10−6 cm/s)Permeability ClassificationPredicted Human Absorption (Fraction Absorbed, Fa​ )
< 1.0Low< 50%
1.0 - 10.0Moderate50% - 84%
> 10.0High 85%

Table 2: Internal Standard Control Compounds for Assay Validation

Control CompoundPermeability ClassTarget Papp​ A→B ( 10−6 cm/s)Efflux Substrate?
AtenololLow (Paracellular)< 0.5No
PropranololHigh (Transcellular)> 20.0No
DigoxinLow / Efflux< 1.0 (ER > 5.0)Yes (P-gp)
Lucifer YellowZero (Integrity)< 0.5No

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL:[Link]

  • FDA Guidance for Industry. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. URL:[Link]

  • Volpe, D. A. (2014). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. AAPS Journal. URL:[Link]

Sources

Optimization

Technical Support Center: Navigating and Overcoming Resistance to Pyrimidine Inhibitors

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with pyrimidine inhibitors. This guide is designed to provide you with in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with pyrimidine inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the resistance mechanisms you may encounter in your experiments. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome these challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding pyrimidine inhibitors and the emergence of resistance.

Q1: What are the primary mechanisms of action for pyrimidine-based inhibitors?

A1: Pyrimidine-based inhibitors are a class of antimetabolites that disrupt the synthesis of pyrimidine nucleosides, which are essential building blocks for DNA and RNA. By mimicking natural pyrimidines, these inhibitors interfere with critical enzymatic pathways. Key targets include:

  • Thymidylate Synthase (TS): Inhibitors like 5-fluorouracil (5-FU) block TS, an enzyme crucial for the synthesis of thymidine, a key component of DNA. This leads to DNA damage and cell cycle arrest.[1][2]

  • Dihydroorotate Dehydrogenase (DHODH): Inhibitors such as Brequinar and Leflunomide target DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis.[1]

  • Deoxycytidine Kinase (dCK): Nucleoside analogs like Cytarabine (Ara-C) are phosphorylated by dCK to their active triphosphate form, which then inhibits DNA polymerase and gets incorporated into DNA, leading to chain termination.[3][4]

  • Tyrosine Kinases: Some pyrimidine derivatives are designed to inhibit tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling pathways that promote cell proliferation and survival.[1]

Q2: What are the most common mechanisms of acquired resistance to pyrimidine inhibitors?

A2: Cancer cells can develop resistance through various adaptive mechanisms:

  • Upregulation of the Pyrimidine Salvage Pathway: A primary resistance mechanism involves the cell's ability to switch from de novo pyrimidine synthesis to the salvage pathway. This pathway recycles extracellular nucleosides, bypassing the inhibitory effect on the de novo pathway.[1][5]

  • Target Enzyme Alterations: This can include the upregulation of the target enzyme, such as increased expression of Thymidylate Synthase in response to 5-FU, or mutations in the target enzyme that prevent the inhibitor from binding effectively.[1][2][6][7][8] For instance, the C797S mutation in EGFR confers resistance to many irreversible pyrimidine-based EGFR inhibitors.[1]

  • Altered Drug Metabolism and Transport: Resistance can arise from decreased uptake of the drug into the cell, for example, through reduced expression of nucleoside transporters like hENT1 for cytarabine.[3][9][10][11] Conversely, increased efflux of the drug out of the cell by transporters like P-glycoprotein can also reduce its efficacy.[3][12]

  • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to compensate for the effects of the inhibitor.[1]

  • Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage can lead to resistance.[3]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as mutations in TP53 or changes in the expression of Bcl-2 family proteins, can allow cancer cells to survive treatment.[3][6]

Troubleshooting Guide

This section provides practical solutions to specific experimental problems you may encounter.

Problem 1: My newly generated resistant cell line shows a minimal (or no) increase in IC50 compared to the parental cell line.
  • Possible Cause 1: Insufficient Drug Exposure During Resistance Development. The concentration and duration of drug exposure may not have been sufficient to select for a truly resistant population.

    • Solution: When developing resistant cell lines, a gradual dose escalation over a prolonged period (several weeks to months) is recommended.[1] Begin with a concentration around the IC20 and incrementally increase it as the cells adapt and resume proliferation.[1]

  • Possible Cause 2: Reversion of Resistance. If the resistant cell line is cultured without the selective pressure of the drug for an extended period, it may revert to a more sensitive phenotype.[1]

    • Solution: Always maintain resistant cell lines in a medium containing a maintenance concentration of the inhibitor. It is also crucial to cryopreserve aliquots of the resistant cells at different passages to ensure you have a stable population.[1]

  • Possible Cause 3: Inaccurate IC50 Determination. Issues with the cell viability assay, such as incorrect cell seeding density, inappropriate incubation times, or reagent instability, can lead to inaccurate IC50 values.

    • Solution: Optimize the cell viability assay for each cell line (parental and resistant). Ensure consistent cell seeding and appropriate assay duration. Run a parallel control with a known cytotoxic agent to validate the assay's performance.

Protocol 1: Generating a Resistant Cell Line
  • Initial IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of your pyrimidine inhibitor on the parental cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo®).

  • Initial Drug Exposure: Culture the parental cells in a medium containing the pyrimidine inhibitor at a concentration equal to the IC20.

  • Monitor Cell Growth: Continuously monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask to approximately 80% confluency.[1]

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration by a factor of 1.5-2.

  • Repeat and Passage: Repeat step 4, gradually increasing the drug concentration over several weeks to months.[1]

  • Characterization and Cryopreservation: At various stages of resistance development, characterize the IC50 of the cell population and cryopreserve vials for future use.

Problem 2: My resistant cell line is confirmed, but the underlying mechanism of resistance is unknown.
  • Approach: Systematic Investigation of Resistance Mechanisms. A multi-pronged approach is necessary to elucidate the resistance mechanism. The following workflow can help you systematically investigate the potential causes.

Experimental Workflow for Investigating Resistance Mechanisms

G cluster_0 Initial Observation cluster_1 Level 1: Drug Accumulation cluster_2 Level 2: Target & Metabolism cluster_3 Level 3: Cellular Pathways Resistant_Line Resistant Cell Line (High IC50) Uptake_Assay Nucleoside Transporter Expression (e.g., qPCR, WB) for hENT1 Resistant_Line->Uptake_Assay Reduced drug uptake? Efflux_Assay Efflux Pump Expression (e.g., qPCR, WB) for P-gp, ABCG2 Resistant_Line->Efflux_Assay Increased drug efflux? Target_Expression Target Enzyme Expression (e.g., qPCR, WB for TS, DHODH) Resistant_Line->Target_Expression Target overexpressed? Target_Sequencing Target Enzyme Sequencing (for mutations, e.g., EGFR) Resistant_Line->Target_Sequencing Target mutated? Metabolic_Enzymes Metabolic Enzyme Expression (e.g., dCK, CDA, DPD) Resistant_Line->Metabolic_Enzymes Altered metabolism? Salvage_Pathway Salvage Pathway Activity (e.g., measure expression of key salvage enzymes) Resistant_Line->Salvage_Pathway Bypass pathway active? Signaling_Pathways Signaling Pathway Activation (e.g., WB for p-Akt, p-ERK) Resistant_Line->Signaling_Pathways Survival pathways activated? Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining, Caspase activity) Resistant_Line->Apoptosis_Assay Apoptosis inhibited? Drug_Accumulation Direct Measurement of Intracellular Drug Concentration (e.g., LC-MS/MS) Uptake_Assay->Drug_Accumulation Efflux_Assay->Drug_Accumulation

Caption: A stepwise workflow for diagnosing the mechanism of resistance to pyrimidine inhibitors.

Problem 3: A combination of a pyrimidine inhibitor and another drug shows antagonism instead of the expected synergy.
  • Possible Cause 1: Inappropriate Dosing. The concentrations of one or both drugs may be too high, leading to toxicity that masks any synergistic effects.[1]

    • Solution: Perform a dose-response matrix experiment with varying concentrations of both drugs to identify the optimal concentrations for synergy. Tools like the Chou-Talalay method can be used to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Possible Cause 2: Conflicting Mechanisms of Action. The two drugs may have opposing effects on cellular processes, such as the cell cycle. For example, combining a drug that causes G1 arrest with one that is only effective during the S phase could be antagonistic.

    • Solution: Carefully consider the mechanism of action of both drugs. Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to understand the effect of each drug individually and in combination on cell cycle progression.

  • Possible Cause 3: Pharmacokinetic Interactions. One drug may alter the uptake, metabolism, or efflux of the other.

    • Solution: Measure the intracellular concentration of the pyrimidine inhibitor in the presence and absence of the second drug using a suitable analytical method like LC-MS/MS.

In-Depth Look at Resistance Mechanisms

Alterations in Drug Metabolism and Transport

The efficacy of many pyrimidine inhibitors is dependent on their transport into the cell and their metabolic activation. Conversely, cellular mechanisms can also inactivate and expel these drugs.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Inhibitor_Ext Pyrimidine Inhibitor Transporter hENT1 Reduced Expression Inhibitor_Ext:e->Transporter:w Inhibitor_Int Inhibitor Inhibitor_Ext->Inhibitor_Int Uptake Efflux P-gp Increased Expression Inhibitor_Int->Inhibitor_Ext Efflux Inhibitor_Int:e->Efflux:w Active_Metabolite Active Metabolite Inhibitor_Int->Active_Metabolite Activation Inactive_Metabolite Inactive Metabolite Inhibitor_Int->Inactive_Metabolite Inactivation dCK {dCK | Reduced Activity} CDA {CDA/DPD | Increased Activity} Target Target Enzyme (e.g., TS, DNA Pol) Active_Metabolite->Target Inhibition

Caption: Resistance mechanisms involving altered drug transport and metabolism.

Target Enzyme Alterations and Bypass Pathways

Even if the drug reaches its target, resistance can emerge through changes in the target itself or by the activation of compensatory pathways.

G cluster_0 Resistance Mechanisms DeNovo De Novo Pyrimidine Synthesis Pyrimidines Pyrimidines (for DNA/RNA synthesis) DeNovo->Pyrimidines Salvage Pyrimidine Salvage Pathway Salvage->Pyrimidines Target Target Enzyme (e.g., DHODH, TS) Inhibitor Pyrimidine Inhibitor Inhibitor->Target Inhibits Proliferation Cell Proliferation Pyrimidines->Proliferation Target_Upregulation Target Upregulation Target_Upregulation->Target Increases amount Target_Mutation Target Mutation Target_Mutation->Target Alters binding site Salvage_Upregulation Salvage Pathway Upregulation Salvage_Upregulation->Salvage Enhances activity

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of pyrimidine derivatives

Comparative SAR Guide: Next-Generation Pyrimidine Derivatives for Overcoming EGFR Resistance Executive Summary The pyrimidine scaffold remains one of the most privileged structures in targeted oncology, primarily due to...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative SAR Guide: Next-Generation Pyrimidine Derivatives for Overcoming EGFR Resistance

Executive Summary

The pyrimidine scaffold remains one of the most privileged structures in targeted oncology, primarily due to its ability to act as a bioisostere for the adenine ring of ATP[1]. By anchoring into the highly conserved hinge region of the kinase domain, pyrimidine derivatives have driven the development of multiple generations of Epidermal Growth Factor Receptor (EGFR) inhibitors. However, the emergence of the "triple mutation" (e.g., EGFR L858R/T790M/C797S) has rendered third-generation covalent inhibitors like Osimertinib ineffective. This guide objectively compares the structural-activity relationships (SAR) and performance metrics of emerging fourth-generation pyrimidine derivatives (such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines) against established clinical benchmarks, providing actionable methodologies for drug development professionals.

Mechanistic Rationale: Overcoming C797S with Pyrimidine Scaffolds

Third-generation EGFR inhibitors rely on an acrylamide warhead to form an irreversible covalent bond with the Cys797 residue in the ATP-binding pocket. When Cys797 mutates to Serine (C797S), the nucleophilicity required for this covalent attachment is lost, resulting in clinical resistance.

To bypass this, fourth-generation inhibitors utilize fused pyrimidine cores—specifically pyrrolo[2,3-d]pyrimidines—to achieve ultra-high affinity reversible binding[2]. Causality in SAR Optimization: Retaining the 7H-pyrrolo[2,3-d]pyrimidine core while optimizing the hydrophilic moiety (e.g., modifying the 4-(4-methylpiperazin-1-yl)phenyl group) maximizes hydrogen bonding and Van der Waals interactions within the mutated pocket[2]. This structural tuning compensates for the lost covalent bond, restoring inhibitory potency. Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent dual-inhibition capabilities, targeting both EGFR T790M and VEGFR-2, which is critical for simultaneously suppressing tumor proliferation and angiogenesis[3].

Visualizing the Inhibition Logic

Pathway EGFR EGFR (L858R/T790M/C797S) ATP ATP Binding Pocket EGFR->ATP Signaling Downstream Signaling ATP->Signaling Osimertinib 3rd-Gen (Osimertinib) Requires Cys797 Osimertinib->ATP Blocked by Gen4 4th-Gen Pyrrolo-Pyrimidine Reversible Binding Gen4->ATP Potent Inhibition Mutation C797S Mutation Mutation->Osimertinib Prevents Binding

Mechanistic comparison of 3rd-generation vs. 4th-generation pyrimidine inhibitors on mutated EGFR.

Quantitative Performance Comparison

The following table summarizes the comparative in vitro performance of representative pyrimidine derivatives against wild-type and mutated EGFR variants to highlight the functional impact of SAR modifications.

Compound ClassRepresentative AgentTarget ProfileIC50: EGFR WTIC50: L858R/T790MIC50: L858R/T790M/C797S
1st-Gen Quinazoline ErlotinibReversible, WT-selective~2 nM>1000 nM>1000 nM
3rd-Gen Pyrimidine OsimertinibCovalent, T790M-selective>100 nM~1-5 nM>1000 nM (Inactive)
4th-Gen Pyrrolo[2,3-d]pyrimidine Compound 31rReversible, Triple-mutant>1000 nM (Spared)<1 nMSubnanomolar (<1 nM)[2]
Pyrazolo[3,4-d]pyrimidine Compound 7cDual EGFR/VEGFR-2N/A250 nM (0.25 µM)[3]N/A

Data Interpretation: Compound 31r demonstrates a highly optimized SAR profile, achieving subnanomolar potency against the triple mutant while completely sparing wild-type EGFR, thereby minimizing off-target skin and gastrointestinal toxicities[2]. Conversely, Compound 7c provides an alternative multi-kinase approach, showing significant activity against T790M while simultaneously inhibiting VEGFR-2[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation mechanisms to confirm target engagement and rule out generalized cytotoxicity.

Protocol A: Cell-Free ATP-Competitive Kinase Assay (ADP-Glo) Purpose: To quantify IC50 and validate that the novel pyrimidine derivative is genuinely ATP-competitive. Causality & Self-Validation: Running the assay at multiple ATP concentrations (e.g., 10 µM and 1 mM) proves the mechanism of action. If the IC50 increases linearly with ATP concentration, it confirms reversible, ATP-competitive binding at the hinge region rather than allosteric or non-specific aggregation.

  • Preparation : Dilute recombinant EGFR kinase domains (WT, L858R/T790M, and L858R/T790M/C797S) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation : Dispense 3-fold serial dilutions of the pyrimidine derivatives into a 384-well plate. Add the kinase enzyme and incubate for 30 minutes at room temperature.

  • Reaction Initiation : Add the ATP/substrate mix (poly Glu:Tyr peptide). Crucial Step: Use parallel plates with 10 µM and 1 mM ATP to test for competitive binding.

  • Detection : After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP (40 min incubation), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis : Measure luminescence. Calculate the Selectivity Index (SI) by dividing the IC50 of WT EGFR by the IC50 of the triple mutant. An SI > 100 indicates an excellent safety window.

Protocol B: Engineered Ba/F3 Cellular Viability Assay Purpose: To evaluate the cellular penetration and functional efficacy of the pyrimidine derivatives. Causality & Self-Validation: Ba/F3 cells are naturally dependent on IL-3 for survival. By transfecting them with mutant EGFR, they become "addicted" to EGFR signaling and IL-3 independent. Treating parental Ba/F3 cells (supplemented with IL-3) alongside the transfected cells serves as a strict toxicity control. If a compound kills both, it is a general cytotoxin, not a targeted inhibitor.

  • Cell Seeding : Seed engineered Ba/F3 cells (expressing EGFR L858R/T790M/C797S) in RPMI-1640 medium without IL-3. In parallel, seed parental Ba/F3 cells in medium containing 10 ng/mL IL-3.

  • Treatment : Treat both cell lines with the synthesized pyrimidine derivatives (0.1 nM to 10 µM) for 72 hours.

  • Viability Measurement : Add CellTiter-Glo reagent to lyse cells and quantify ATP as a measure of viable cells.

  • Validation Check : Confirm that the IC50 for the parental Ba/F3 cells is >10 µM (proving non-toxicity), while the IC50 for the engineered cells is in the low nanomolar range (proving target-specific efficacy).

Workflow Visualization

Workflow S1 Synthesize Pyrimidine Core S2 Kinase Assay (Varying[ATP]) S1->S2 S3 Ba/F3 Cell Viability Assay S2->S3 S4 In Vivo Xenograft S3->S4

Step-by-step self-validating workflow for evaluating novel pyrimidine-based EGFR inhibitors.

Conclusion

The evolution of pyrimidine derivatives continues to outpace acquired kinase mutations. While third-generation inhibitors revolutionized the treatment of T790M-positive NSCLC, the structural constraints of covalent binding left them vulnerable to the C797S mutation. By leveraging the deep SAR insights of fourth-generation pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, researchers can design highly potent, reversible inhibitors that restore clinical efficacy while maintaining rigorous kinome selectivity.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evalu
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

Sources

Comparative

A Comparative Benchmarking Guide: 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine (Compound X) versus Standard-of-Care in Inflammatory Disease Models

Introduction The landscape of therapeutic intervention for inflammatory diseases is in a constant state of evolution, driven by the pursuit of agents with enhanced efficacy and improved safety profiles. While corticoster...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of therapeutic intervention for inflammatory diseases is in a constant state of evolution, driven by the pursuit of agents with enhanced efficacy and improved safety profiles. While corticosteroids remain a cornerstone of anti-inflammatory therapy, their broad mechanism of action often leads to a spectrum of undesirable side effects with long-term use. This has fueled the development of targeted therapies aimed at specific nodes within the inflammatory signaling cascade. Pyrimidine and pyridine derivatives have emerged as a promising class of compounds with diverse biological activities, including potent anti-inflammatory and anticancer effects.[1][2][3][4][5][6][7]

This guide introduces 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine , hereafter referred to as Compound X , a novel investigational small molecule. Based on structural similarities to known kinase inhibitors, Compound X is hypothesized to be a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, making it a compelling target for therapeutic intervention in a range of inflammatory disorders.[8][9][10]

This document provides a comprehensive framework for the preclinical benchmarking of Compound X against a standard-of-care corticosteroid, Dexamethasone. We will delve into the mechanistic rationale, present detailed experimental protocols for head-to-head comparison, and provide a template for the interpretation of key data. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the potential of this novel compound.

Mechanistic Rationale: Targeting the p38 MAPK Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade activated by a variety of extracellular stimuli, including stress and pro-inflammatory cytokines.[10] Its activation leads to the downstream phosphorylation of various transcription factors and kinases, culminating in the increased expression of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[8][11] By inhibiting p38 MAPK, Compound X is expected to suppress the production of these pro-inflammatory cytokines, thereby mitigating the inflammatory response.[12]

Doramapimod (BIRB 796), a well-characterized p38 MAPK inhibitor, demonstrates the therapeutic potential of this mechanism. It binds to an allosteric site on the p38 MAPK, effectively locking the enzyme in an inactive conformation and preventing its phosphorylation and subsequent activation.[8][13][14][15] This mode of action provides a highly specific means of intervention, in contrast to the broad genomic and non-genomic effects of corticosteroids like Dexamethasone.

Below is a diagram illustrating the proposed mechanism of action of Compound X within the p38 MAPK signaling pathway.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Upstream_Kinases Upstream Kinases (MKK3/6) Receptor->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Transcription_Factors Downstream Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activation Compound_X Compound X Compound_X->p38_MAPK Inhibition Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR->Transcription_Factors Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) Transcription_Factors->Gene_Expression

Caption: Proposed mechanism of Compound X targeting the p38 MAPK pathway.

Experimental Benchmarking Protocols

To objectively compare the anti-inflammatory potential of Compound X against Dexamethasone, a series of in vitro and in vivo experiments are proposed.

In Vitro Cellular Assays

Objective: To determine the potency and cytotoxicity of Compound X in a relevant human cell line and compare its cytokine-suppressing activity with Dexamethasone.

Cell Line: THP-1 human monocytic cell line (differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA)).

Purpose: To assess the cytotoxic effects of Compound X and Dexamethasone.

Methodology:

  • Cell Seeding: Seed PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., 0.01 nM to 10 µM) and Dexamethasone (e.g., 0.1 nM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each compound.

cell_viability_workflow Seed_Cells Seed THP-1 Cells Treat_Compounds Treat with Compound X and Dexamethasone Seed_Cells->Treat_Compounds Incubate Incubate 24 hours Treat_Compounds->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Calculate CC50 Measure->Analyze

Caption: Workflow for the cell viability assay.

Purpose: To measure the inhibitory effect of Compound X and Dexamethasone on the release of pro-inflammatory cytokines.

Methodology:

  • Cell Seeding and Pre-treatment: Seed PMA-differentiated THP-1 cells as described above. Pre-treat the cells with non-toxic concentrations of Compound X and Dexamethasone for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6 hours to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

cytokine_release_workflow Seed_Cells Seed THP-1 Cells Pre_treat Pre-treat with Compounds Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Perform ELISA for TNF-α Collect_Supernatant->ELISA Analyze Calculate IC50 ELISA->Analyze

Caption: Workflow for the cytokine release assay.

In Vivo Efficacy Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of Compound X in a murine model of acute inflammation and compare it to Dexamethasone.

Model: LPS-induced endotoxemia in mice.

Purpose: To assess the ability of Compound X to reduce systemic inflammation in a living organism.

Methodology:

  • Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

  • Compound Administration: Administer Compound X (e.g., 1, 5, 10 mg/kg) or Dexamethasone (e.g., 1, 5 mg/kg) orally or via intraperitoneal injection. Administer vehicle control to a separate group.

  • LPS Challenge: After 1 hour, challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Blood Collection: At a predetermined time point (e.g., 2 hours post-LPS challenge), collect blood samples via cardiac puncture.

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α using a mouse-specific ELISA kit.

  • Data Analysis: Compare the serum TNF-α levels between the treatment groups and the vehicle control group.

in_vivo_workflow Acclimatize Acclimatize Mice Administer Administer Compounds (Oral/IP) Acclimatize->Administer LPS_Challenge LPS Challenge (IP) Administer->LPS_Challenge Blood_Collection Collect Blood LPS_Challenge->Blood_Collection Serum_Prep Prepare Serum Blood_Collection->Serum_Prep ELISA Measure Serum TNF-α (ELISA) Serum_Prep->ELISA Analyze Compare TNF-α Levels ELISA->Analyze

Caption: Workflow for the in vivo efficacy model.

Data Summary and Interpretation

The following tables provide a template for summarizing the key quantitative data obtained from the proposed experiments.

Table 1: In Vitro Potency and Cytotoxicity

CompoundIC50 (TNF-α Inhibition) [nM]CC50 (THP-1 Cells) [µM]Selectivity Index (CC50/IC50)
Compound X
Dexamethasone

Interpretation: A lower IC50 value indicates greater potency in inhibiting cytokine release. A higher CC50 value suggests lower cytotoxicity. The selectivity index provides a measure of the therapeutic window of the compound in vitro. A higher selectivity index is desirable.

Table 2: In Vivo Efficacy in LPS-Induced Endotoxemia Model

Treatment GroupDose (mg/kg)Mean Serum TNF-α (pg/mL) ± SEM% Inhibition of TNF-α
Vehicle Control--
Compound X1
5
10
Dexamethasone1
5

Interpretation: A significant reduction in serum TNF-α levels in the compound-treated groups compared to the vehicle control group indicates in vivo efficacy. The percentage of inhibition allows for a direct comparison of the dose-dependent effects of Compound X and Dexamethasone.

Conclusion

This guide outlines a systematic and robust approach to the preclinical benchmarking of the novel investigational compound, 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine (Compound X), against the standard-of-care anti-inflammatory agent, Dexamethasone. By employing a combination of in vitro cellular assays and an in vivo model of acute inflammation, researchers can generate critical data on the potency, selectivity, and efficacy of Compound X.

The proposed experimental framework is designed to provide a clear and objective comparison, enabling an informed assessment of the therapeutic potential of Compound X. The successful demonstration of superior potency and a favorable safety profile in these preclinical models would provide a strong rationale for further development and clinical investigation.

References

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. Available from: [Link]

  • Lee, M. R., & Kim, S. H. (2017). BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types. Journal of Cancer Prevention, 22(1), 37–42. Available from: [Link]

  • Cohen, P. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. MAP Kinase, 4, 5508. Available from: [Link]

  • Yong, H. Y., & Koh, M. S. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 18(12), 1893–1905. Available from: [Link]

  • Zhao, L., Wang, Y., Xu, Y., Sun, Q., Liu, H., & Chen, Q. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11486–11494. Available from: [Link]

  • Zhao, L., Wang, Y., Xu, Y., Sun, Q., Liu, H., Chen, Q., & Liu, B. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11486–11494. Available from: [Link]

  • Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095–1104. Available from: [Link]

  • Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials. Expert Opinion on Investigational Drugs. (2026). Available from: [Link]

  • Doramapimod p38 27034 - BPS Bioscience. Available from: [Link]

  • Summary of p38 inhibitors in clinical trials. | Download Table - ResearchGate. Available from: [Link]

  • doramapimod | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available from: [Link]

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines - SciSpace. Available from: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. Available from: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. Available from: [Link]

  • 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem. Available from: [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities - PMC. Available from: [Link]

  • Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC. Available from: [Link]

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  • (PDF) 2-Bromo-5-methylpyridine - ResearchGate. Available from: [Link]

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Validation

Head-to-Head Comparison of Synthesis Routes for Bromopyrimidines: A Technical Guide

Introduction: The Mechanistic Challenge of Pyrimidine Functionalization Bromopyrimidines are indispensable building blocks in the synthesis of agrochemicals, active pharmaceutical ingredients (APIs), and functional mater...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Challenge of Pyrimidine Functionalization

Bromopyrimidines are indispensable building blocks in the synthesis of agrochemicals, active pharmaceutical ingredients (APIs), and functional materials, primarily serving as versatile substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings)[1][2].

From a mechanistic standpoint, functionalizing the pyrimidine ring presents a significant synthetic challenge. The two electronegative nitrogen atoms exert a strong electron-withdrawing effect, rendering the aromatic ring highly deactivated toward electrophilic aromatic substitution (EAS)[1]. Because the C-5 position is the least electron-deficient, it is the only site amenable to direct electrophilic halogenation[1]. Conversely, the C-2, C-4, and C-6 positions are highly electron-deficient, necessitating indirect functionalization routes such as the Sandmeyer reaction or nucleophilic aromatic substitution (SNAr)[1][3]. This guide provides an objective, head-to-head comparison of the primary synthesis routes for bromopyrimidines, supported by experimental data and self-validating protocols.

Head-to-Head Route Analysis

Route A: Direct Electrophilic Bromination (C-5 Functionalization)

Direct bromination is the most atom-economical route for accessing 5-bromopyrimidines. Historically, gas-phase bromination required extreme temperatures (300°C) and yielded only 35–40% of the desired product[4]. Modern liquid-phase protocols utilize bromine in aqueous media or inert organic solvents under controlled thermal conditions, dramatically improving yields to >90%[4][5].

For highly functionalized or delicate substrates—such as pyrimidine nucleosides where harsh Br₂ conditions can cleave glycosidic bonds—advanced methodologies employ 1,3-dibromo-5,5-dimethylhydantoin (DBH) coupled with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf)[6]. Alternatively, Sodium Monobromoisocyanurate (SMBI) can be used in aqueous conditions[7].

  • Causality & Logic: The pyrimidine ring naturally resists EAS. By introducing TMSOTf, the electrophilicity of the bromonium ion delivered by DBH is significantly enhanced. This Lewis acid coordination polarizes the N-Br bond, allowing for rapid, regioselective bromination at the C-5 position at ambient temperatures without increasing the Brønsted acidity of the bulk solution, thereby protecting sensitive functional groups[6].

Route B: Diazotization and Sandmeyer-Type Substitution (C-2 Functionalization)

Synthesizing 2-bromopyrimidines via direct EAS is mechanistically impossible due to the extreme electron deficiency at the C-2 carbon. Instead, researchers must rely on the Sandmeyer reaction, utilizing 2-aminopyrimidines as the starting material[1][3].

  • Causality & Logic: Treating the amine with sodium nitrite and an acid (e.g., H₂SO₄ or HBF₄) generates a highly reactive diazonium salt[3]. The subsequent expulsion of nitrogen gas (N₂) provides a massive thermodynamic driving force. This allows a bromide source to attack the C-2 position via a radical or nucleophilic mechanism, successfully installing the halogen where direct electrophilic attack would fail[1].

Route C: Deoxybromination via POBr₃ (C-2/C-4 Functionalization)

Another robust method for accessing 2- or 4-bromopyrimidines utilizes hydroxypyrimidines (pyrimidinones) and phosphorus oxybromide (POBr₃).

  • Causality & Logic: The tautomerization of the hydroxypyrimidine to its keto form allows the oxygen atom to act as a nucleophile, attacking the electrophilic phosphorus atom of POBr₃. This transforms the stable hydroxyl group into a highly reactive phosphorodibromidate leaving group, which is subsequently displaced by a bromide ion via an SNAr mechanism.

Visualizing the Mechanistic Divergence

MechanisticPathways cluster_0 Route A: Direct EAS cluster_1 Route B: Sandmeyer cluster_2 Route C: Deoxybromination Start Pyrimidine Core EAS Electrophilic Aromatic Substitution (Br2 / DBH) Start->EAS C-5 Attack Diaz Diazotization of Aminopyrimidine (NaNO2, H+) Start->Diaz C-2 Amine Precursor POBr3 Activation of Hydroxypyrimidine (POBr3) Start->POBr3 C-2/C-4 Oxygen Precursor C5 5-Bromopyrimidine (Least Deactivated Position) EAS->C5 C2 2-Bromopyrimidine (Radical/Nucleophilic Substitution) Diaz->C2 C2C4 2- or 4-Bromopyrimidine (SNAr Mechanism) POBr3->C2C4

Mechanistic pathways for pyrimidine bromination based on the target carbon position.

Quantitative Performance Comparison

Synthesis RouteTarget PositionPrimary ReagentsTypical YieldReaction TimeScalabilityKey Mechanistic Driver
Direct EAS C-5Br₂ / H₂O or DBH / TMSOTf83% - 96%[5][7]1 - 6 hours[5][6]HighExploits the least electron-deficient carbon.
Sandmeyer C-2NaNO₂ / HBF₄, Bromide source60% - 85%[3]4 - 8 hours[3]MediumN₂ expulsion provides thermodynamic driving force.
Deoxybromination C-2, C-4POBr₃, Base70% - 90%6 - 12 hoursMediumConversion of -OH to a superior leaving group.

Self-Validating Experimental Protocols

Protocol 1: Aqueous Direct Bromination to 5-Bromopyrimidine

Adapted from established industrial and laboratory methodologies[5].

  • Substrate Dissolution: Suspend pyrimidine (0.5 mol) in 350 mL of deionized water within a reaction flask[5].

  • Thermal Regulation: Immerse the flask in an ice bath, cooling the mixture to below 50°C to control the exothermic halogenation[5].

  • Bromine Addition: Slowly add bromine (0.55 mol) dropwise under continuous, vigorous stirring[5].

    • Causality: Dropwise addition prevents localized thermal spikes that could lead to polybromination, ring degradation, or hazardous vapor expansion.

  • Maturation: Allow the reaction mixture to warm to room temperature naturally and stir for an additional 60 minutes to ensure complete conversion[5].

  • Filtration & Neutralization (Self-Validation Step): Filter the resulting slurry. Wash the collected solid with water until the filtrate registers a neutral pH, validating the complete removal of residual hydrobromic acid (HBr) byproducts[5].

  • Purification: Recrystallize the crude product from ethanol to isolate pure 5-bromopyrimidine as a white powder (Expected yield: ~96%)[5].

ExperimentalWorkflow Step1 1. Substrate Dissolution (Pyrimidine in H2O) Step2 2. Thermal Control (Ice bath < 50°C) Step1->Step2 Step3 3. Bromine Addition (Dropwise, continuous stirring) Step2->Step3 Step4 4. Maturation (Warm to RT, 60 min) Step3->Step4 Step5 5. Filtration & Washing (Wash until neutral pH) Step4->Step5 Step6 6. Recrystallization (Ethanol -> Pure Crystals) Step5->Step6

Step-by-step experimental workflow for the direct aqueous bromination of pyrimidine.

Protocol 2: Mild Bromination of Pyrimidine Nucleosides

Optimized for sensitive glycosidic linkages using DBH and TMSOTf[6].

  • Preparation: Dissolve the protected pyrimidine nucleoside (e.g., 2′,3′,5′-tri-O-acetyluridine, 1.0 equiv) in anhydrous CH₂Cl₂ or DMF under an inert argon atmosphere[6].

  • Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBH, 0.55 - 1.1 equiv) to the solution[6].

  • Lewis Acid Catalysis: Introduce TMSOTf (0.55 equiv) dropwise.

    • Causality: TMSOTf coordinates with the DBH reagent, polarizing the N-Br bond and generating a highly reactive bromonium species without requiring an acidic solvent, preserving the nucleoside's structural integrity[6].

  • Monitoring (Self-Validation Step): Stir at ambient temperature for 6–28 hours. Validate reaction progress via Thin-Layer Chromatography (TLC) or HPLC until the starting material is entirely consumed[6].

  • Workup: Quench the reaction, perform an aqueous extraction to remove water-soluble hydantoin byproducts, and purify the organic layer via column chromatography or crystallization (Expected yield: 94–98%)[6].

References

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanur
  • US3956301A - Process for bromination of pyrimidine - Google P
  • 5-Bromopyrimidine 4595-59-9 wiki - Guidechem. guidechem.com.
  • Understanding 5-Bromopyrimidine: Properties, Synthesis, and Applic
  • Application of 5-Bromopyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols - Benchchem. benchchem.com.
  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. fiu.edu.
  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC. nih.gov.
  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google P

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Comparative

A Comparative Meta-Analysis of Substituted Pyrimidines in Oncology: From Foundational Treatments to Novel Therapeutic Frontiers

This guide provides an in-depth comparative analysis of substituted pyrimidines, a cornerstone class of antimetabolite chemotherapy, for researchers, scientists, and drug development professionals. We will delve into the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of substituted pyrimidines, a cornerstone class of antimetabolite chemotherapy, for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of established pyrimidine analogs, present a meta-analysis of their clinical performance, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will explore the landscape of novel substituted pyrimidines, offering a forward-looking perspective on this critical area of oncology research.

The Central Role of Substituted Pyrimidines in Cancer Therapy

Substituted pyrimidines exert their anticancer effects by interfering with the synthesis of DNA and RNA, critical processes for rapidly dividing cancer cells.[1] These agents, being structurally similar to natural pyrimidine bases (cytosine, thymine, and uracil), act as fraudulent substrates in key metabolic pathways, leading to the inhibition of nucleotide synthesis and their incorporation into DNA and RNA, ultimately triggering cell death.[1][2] The most well-established substituted pyrimidines in clinical use include 5-fluorouracil (5-FU), its oral prodrug capecitabine, and gemcitabine.

Mechanism of Action: Disrupting the Machinery of Cell Proliferation

The primary mechanism of action for fluoropyrimidines like 5-FU involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[3] Upon intracellular conversion to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), it forms a stable ternary complex with TS and a reduced folate cofactor, effectively halting DNA synthesis.[3] 5-FU can also be incorporated into RNA, disrupting its normal function.[3] Gemcitabine, a deoxycytidine analog, is intracellularly phosphorylated to its active diphosphate and triphosphate forms. These metabolites inhibit ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis, and are also incorporated into DNA, causing chain termination.[2]

Pyrimidine Antimetabolite Mechanism of Action cluster_5FU 5-Fluorouracil (5-FU) Pathway cluster_Gemcitabine Gemcitabine Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibition RNA Disruption RNA Disruption FUTP->RNA Disruption Incorporation DNA Synthesis DNA Synthesis Thymidylate Synthase (TS)->DNA Synthesis Required for Gemcitabine Gemcitabine dFdCDP dFdCDP Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation Ribonucleotide Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide Reductase Inhibition DNA Chain Termination DNA Chain Termination dFdCTP->DNA Chain Termination Incorporation

Caption: Simplified signaling pathways for 5-Fluorouracil and Gemcitabine.

Meta-Analysis of Clinical Efficacy: A Comparative Overview

A substantial body of clinical evidence has defined the roles of 5-FU, capecitabine, and gemcitabine in various solid tumors. The following tables summarize key findings from meta-analyses and large-scale clinical trials, providing a comparative look at their performance.

Colorectal Cancer

Oral fluoropyrimidines, such as capecitabine, have been developed to offer a more convenient administration route compared to intravenous 5-FU. Meta-analyses have shown that oral fluoropyrimidines are equivalent to bolus 5-FU in terms of efficacy.[4][5] However, continuous intravenous infusion of 5-FU may provide a slight benefit over oral options.[4] The combination of a fluoropyrimidine with oxaliplatin is now considered a standard-of-care adjuvant therapy for stage III colon cancer.[6]

Outcome MeasureOral Fluoropyrimidines vs. Intravenous 5-FU (bolus)Oral Fluoropyrimidines vs. Intravenous 5-FU (continuous infusion)Reference
Overall Survival (OS) SimilarNon-significant reduction[4]
Progression-Free Survival (PFS) SimilarShorter with oral[4]
Response Rate (RR) SimilarLower with oral[4]
Pancreatic Cancer

Gemcitabine has long been the standard first-line treatment for advanced pancreatic cancer, demonstrating a survival advantage over 5-FU.[7] However, combination therapies are actively being investigated to improve outcomes. A meta-analysis of randomized controlled trials showed that combining gemcitabine with fluorouracil drugs significantly improved overall survival and objective response rates compared to gemcitabine alone.[7] Another large study found that adjuvant therapy with 5-FU/folinic acid is as effective as gemcitabine in resected pancreatic cancer.[8]

Treatment ComparisonKey FindingsReference
Gemcitabine vs. 5-FU Gemcitabine offers a longer survival.[7]
Gemcitabine + Fluorouracil vs. Gemcitabine alone Combination significantly improves OS and ORR.[7]
Adjuvant 5-FU/Folinic Acid vs. Adjuvant Gemcitabine Similar overall survival.[8]
Breast Cancer

Capecitabine is an important therapeutic option for metastatic breast cancer, particularly in patients resistant to other chemotherapies like taxanes and anthracyclines.[9] In a randomized phase II trial for anthracycline-pretreated metastatic breast cancer, capecitabine showed a higher overall response rate compared to paclitaxel (36% vs. 26%).[2]

TreatmentSettingKey Efficacy DataReference
Capecitabine Paclitaxel-resistant metastatic breast cancerResponse rate of 20% in heavily pretreated patients.[9]
Capecitabine vs. Paclitaxel Anthracycline-pretreated metastatic breast cancerOverall response rate: 36% (Capecitabine) vs. 26% (Paclitaxel).[2]

Experimental Protocols for Preclinical Evaluation

The preclinical assessment of novel substituted pyrimidines relies on a standardized set of in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the substituted pyrimidine compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours.[10][12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

MTT Assay Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Substituted Pyrimidine Treat with Substituted Pyrimidine Seed Cells in 96-well Plate->Treat with Substituted Pyrimidine Incubate (e.g., 48-72h) Incubate (e.g., 48-72h) Treat with Substituted Pyrimidine->Incubate (e.g., 48-72h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Crystals Solubilize Formazan Crystals Incubate (2-4h)->Solubilize Formazan Crystals Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan Crystals->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50

Caption: A step-by-step workflow of the MTT assay for cytotoxicity assessment.

In Vivo Efficacy Evaluation: Xenograft Tumor Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical tool for evaluating the in vivo antitumor activity of drug candidates.[13][14]

Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.[15]

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[15]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the substituted pyrimidine compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., using the formula: (Length x Width²) / 2).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study (defined by a specific tumor volume, time point, or signs of toxicity), euthanize the mice.

    • Excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[13]

Xenograft Study Workflow Implant Human Tumor Cells in Mice Implant Human Tumor Cells in Mice Monitor Tumor Growth Monitor Tumor Growth Implant Human Tumor Cells in Mice->Monitor Tumor Growth Randomize Mice into Groups Randomize Mice into Groups Monitor Tumor Growth->Randomize Mice into Groups Administer Drug and Vehicle Administer Drug and Vehicle Randomize Mice into Groups->Administer Drug and Vehicle Measure Tumor Volume and Body Weight Measure Tumor Volume and Body Weight Administer Drug and Vehicle->Measure Tumor Volume and Body Weight Endpoint: Euthanize and Collect Tissues Endpoint: Euthanize and Collect Tissues Measure Tumor Volume and Body Weight->Endpoint: Euthanize and Collect Tissues Analyze Tumor Weight and Biomarkers Analyze Tumor Weight and Biomarkers Endpoint: Euthanize and Collect Tissues->Analyze Tumor Weight and Biomarkers

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to novel pharmaceutical intermediates. However, complex building blocks like 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to novel pharmaceutical intermediates. However, complex building blocks like 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine demand a highly tailored, chemically informed approach.

This molecule features a reactive brominated pyrimidine ring coupled with a basic pyridine moiety via an ether linkage. While this structural topology makes it an invaluable intermediate in kinase inhibitor synthesis and drug discovery, it also dictates specific physicochemical hazards. The lipophilicity of the ether linkage enhances its potential for dermal absorption, while the halogenated pyrimidine core acts as a potent electrophile.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and regulatory compliance.

Hazard Assessment & Causality

Before selecting Personal Protective Equipment (PPE), we must understand why this specific compound is hazardous based on its molecular structure:

  • Electrophilic Reactivity: The 5-bromo-pyrimidine moiety is highly susceptible to nucleophilic aromatic substitution (SNAr). In biological systems, this can lead to covalent binding with nucleophilic residues (e.g., cysteine) on skin proteins, causing severe contact dermatitis and sensitization.

  • Lipophilicity: The 2-methyl-pyridine ring increases the compound's partition coefficient (LogP). This non-polar characteristic allows the molecule to readily permeate standard, thin-mil natural rubber latex gloves.

  • Particulate Hazard: As a crystalline solid, the primary exposure route during weighing and transfer is the inhalation of micro-particulates, which can cause acute respiratory irritation.

Table 1: Quantitative Hazard Summary & PPE Specifications

Hazard ClassChemical PropertyCausality / MechanismRequired PPE Specification
Dermal Toxicity High LogP, ElectrophilicPermeates lipid bilayers; covalently binds skin proteins via SNAr.Double-layer Nitrile (≥5 mil thickness).
Ocular Irritation Halogenated HeterocycleReacts with corneal moisture to form localized acidic micro-environments.ANSI Z87.1 Chemical Splash Goggles.
Inhalation Hazard Fine Crystalline SolidAerosolization during static transfer and weighing.N95/P100 Respirator (if outside hood).

Personal Protective Equipment (PPE) Protocol

According to the1, PPE must be selected based on the specific degradation and permeation rates of the chemical being handled[1]. For 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine, the following self-validating PPE system is mandatory:

  • Hand Protection: Use nitrile gloves (minimum 5 mil thickness). Causality: Halogenated pyrimidines can rapidly degrade natural rubber latex. 2 to non-polar and slightly polar organic intermediates[2].

    • Self-Validation Step: Perform a visual pneumatic inflation test on gloves prior to donning to check for micro-tears. Double-gloving is required during the primary transfer step.

  • Eye & Face Protection: ANSI Z87.1 certified chemical splash goggles. Causality: Standard safety glasses are insufficient because they3 against airborne crystalline dust[3].

  • Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging across the benchtop and inadvertently aerosolizing the powder.

Operational Handling Workflow

To ensure trustworthiness, every protocol must be a self-validating system. PPE is only the last line of defense; engineering controls must serve as your primary barrier[3].

Step-by-Step Methodology for Dispensing:

  • System Verification: Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of Kimwipe to the bottom of the sash. If the hood is functioning correctly, the tissue will pull steadily inward without turbulent fluttering.

  • Static Elimination: Halogenated organic powders hold strong static charges, causing them to "jump" from spatulas, leading to contamination. Wipe the exterior of the weighing boat and the analytical balance floor with a damp Kimwipe or use an anti-static ionizing brush before opening the chemical.

  • Closed-System Transfer:

    • Tare the anti-static weighing boat inside the analytical balance enclosure.

    • Open the reagent bottle only inside the certified fume hood.

    • Use a grounded, stainless-steel spatula to transfer the solid.

    • Cap the source vial immediately after dispensing to prevent ambient moisture degradation.

  • Decontamination: Wipe down the spatula and balance area with a solvent in which the compound is highly soluble (e.g., methanol or acetone), followed by a secondary wipe with distilled water.

Spill Response and Disposal Plan

Because this compound contains both a halogen (bromine) and nitrogenous heterocycles, it4 or regular trash[4].

Step-by-Step Spill Response Protocol:

  • Containment: Do not sweep the dry powder, as mechanical sweeping generates hazardous inhalable aerosols.

  • Wetting: Gently cover the spilled solid with absorbent paper towels. Lightly mist the towels with a compatible solvent (e.g., isopropanol) to dissolve and trap the solid within the matrix of the towel.

  • Collection: Scoop the wet mass using a non-sparking tool and place it directly into a sealable, hazardous waste bag.

Disposal Methodology:

  • Segregation: Classify all contaminated labware and residual chemical strictly as Halogenated Organic Waste . Mixing this with non-halogenated waste can lead to dangerous incinerator incompatibilities and severe regulatory fines.

  • Labeling: Clearly label the secondary containment vessel with "Contains Halogenated Pyrimidine Derivatives (Brominated)" to alert Environmental Health & Safety (EHS) personnel.

Mandatory Visualization: Operational Workflow

Below is the logical relationship mapping the safe handling and disposal of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine.

G N1 1. Fume Hood Verification (>80 fpm) N2 2. Don Advanced PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Anti-Static Weighing & Transfer N2->N3 N4 4. Chemical Synthesis / Assay Setup N3->N4 N5 5. Segregate as Halogenated Waste N4->N5 N6 6. EHS Pickup & Incineration N5->N6

Workflow for the safe handling and halogenated disposal of pyrimidine derivatives.

References

  • PPE and Safety for Chemical Handling ACS Material URL:[Link]

  • Laboratory Safety Guidance (29 CFR 1910.1450) Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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